(3-Amino-4-bromophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-amino-4-bromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLXWTVCZAXNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: (3-Amino-4-bromophenyl)methanol (CAS 1261666-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Amino-4-bromophenyl)methanol is a substituted benzyl alcohol derivative with potential applications as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring an aminophenyl group with a bromine substituent, offers multiple reaction sites for the construction of more complex molecules. This document provides a comprehensive overview of its chemical properties, a proposed synthetic route based on analogous reactions, and its potential applications in drug discovery. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide synthesizes information from available sources to provide a thorough technical resource.
Chemical and Physical Properties
This compound, also known as 3-Amino-4-bromobenzyl alcohol, is a fine chemical intermediate. The following table summarizes its key physical and chemical properties based on data from chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 1261666-42-5 | [1][2][3] |
| Molecular Formula | C₇H₈BrNO | [1][3] |
| Molecular Weight | 202.05 g/mol | [1][3] |
| Appearance | Off-white to light brown solid | [4][5] |
| Purity | ≥95-97% (commercially available) | [2][3] |
| Predicted Boiling Point | 335.8 ± 27.0 °C | [5] |
| Predicted Density | 1.660 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 14.05 ± 0.10 | [5] |
| Storage Conditions | 2-8°C, protect from light | [5] |
| SMILES | NC1=CC(CO)=CC=C1Br | [2] |
| InChI | InChI=1S/C7H8BrNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2 |
Synthesis and Purification
Proposed Experimental Protocol: Reduction of 3-Amino-4-bromobenzoic Acid
This protocol is adapted from standard procedures for the reduction of carboxylic acids to alcohols using lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
3-Amino-4-bromobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
10% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 3-amino-4-bromobenzoic acid (1 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) portion-wise to the stirred suspension. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 10% aqueous sodium hydroxide solution, and then more water.
-
Workup: Filter the resulting precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Extraction: Combine the filtrate and the washings, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the amine protons. The aromatic protons will likely appear as multiplets in the range of δ 6.5-7.5 ppm. The benzylic CH₂ protons would be a singlet around δ 4.5 ppm. The OH and NH₂ protons will be broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display signals for the six aromatic carbons, with the carbon bearing the bromine atom shifted downfield and the carbon attached to the amino group shifted upfield. The benzylic carbon (CH₂OH) would appear around δ 60-65 ppm.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), N-H stretches of the primary amine (two bands, ~3400-3200 cm⁻¹), C-H stretches of the aromatic ring (~3100-3000 cm⁻¹), and C-O stretch of the primary alcohol (~1050 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 201 and an M+2 peak at m/z 203 of nearly equal intensity, which is characteristic of a monobrominated compound.
Applications in Drug Discovery and Organic Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a primary alcohol, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.
Role as a Synthetic Intermediate
The amino and hydroxyl groups can be selectively protected and reacted to introduce a variety of functional groups. The bromo-substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, or alkynyl moieties.
Figure 2: Synthetic utility of this compound.
Potential in Medicinal Chemistry
Substituted aminobenzyl alcohols are common structural motifs in a variety of biologically active compounds. The presence of the bromine atom can enhance binding affinity to target proteins through halogen bonding and can also be used to modulate the pharmacokinetic properties of a drug candidate. This makes this compound an attractive starting material for the synthesis of novel therapeutic agents. While no specific drug candidates derived directly from this compound are currently reported, its structural features suggest potential for its use in the development of kinase inhibitors, GPCR ligands, and other targeted therapies.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. While detailed experimental data in the public domain is currently scarce, its structural features and the reactivity of its functional groups suggest a wide range of possible applications. This technical guide provides a summary of the available information and a proposed synthetic route to aid researchers in utilizing this compound for the development of novel molecules. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its potential.
References
- 1. Lewis acid-mediated modular route to the synthesis of 3-substituted quinolines from 2-aminobenzyl alcohols and enamine(one)s - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound 95% | CAS: 1261666-42-5 | AChemBlock [achemblock.com]
- 5. This compound | 1261666-42-5 [chemicalbook.com]
Introduction: The Strategic Value of a Trifunctional Building Block
An In-Depth Technical Guide to 3-Amino-4-bromobenzyl alcohol: A Trifunctional Scaffold for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the efficiency of drug discovery is often dictated by the strategic utility of key chemical building blocks. 3-Amino-4-bromobenzyl alcohol (CAS No. 1261666-42-5) emerges as a molecule of significant interest for researchers, scientists, and drug development professionals.[1][2] Its structure is deceptively simple, yet it houses a powerful combination of three distinct functional groups on a single phenyl ring: a primary amine, a bromine atom, and a benzylic alcohol. This trifunctional arrangement provides orthogonal chemical handles, enabling a diversity-oriented synthesis approach for creating vast libraries of novel compounds. The strategic placement of the bromo and amino substituents makes it a particularly valuable synthon for probing structure-activity relationships (SAR) in complex biological targets.
This guide provides a senior-level perspective on the core attributes of 3-Amino-4-bromobenzyl alcohol, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application in sophisticated drug design programs.
Part 1: Physicochemical and Structural Analysis
The utility of any chemical scaffold begins with a thorough understanding of its fundamental properties. 3-Amino-4-bromobenzyl alcohol, also known by its synonym (3-Amino-4-bromophenyl)methanol, possesses a unique electronic and steric profile that underpins its reactivity.[1][2]
Core Properties
A summary of the key physicochemical properties for 3-Amino-4-bromobenzyl alcohol is presented below. These values are critical for reaction planning, purification, and formulation development.
| Property | Value | Source |
| CAS Number | 1261666-42-5 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Expected to be a solid (Isomers are solids) | [3] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |
| LogP (Computed) | 1.52 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Predicted Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic region should display three distinct signals corresponding to the protons on the trisubstituted ring, with splitting patterns dictated by their ortho, meta, and para relationships. A singlet (or a doublet if coupled to the hydroxyl proton) would appear around 4.5-4.7 ppm for the benzylic methylene (-CH₂OH) protons. Broad signals for the amine (-NH₂) and hydroxyl (-OH) protons would also be present, with chemical shifts that are highly dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR would show seven distinct signals. The signal for the carbon bearing the bromine atom (C-Br) would be shifted upfield relative to the others in the aromatic region. The benzylic carbon (-CH₂OH) would appear around 60-65 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong, broad absorptions in the 3200-3500 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. A C-Br stretching band would be visible in the fingerprint region, typically around 500-600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Part 2: Synthesis Methodology: Accessing the Scaffold
The practical utility of a building block is contingent on its accessibility. The synthesis of 3-Amino-4-bromobenzyl alcohol can be efficiently achieved via the reduction of a corresponding carboxylic acid or aldehyde precursor. The most common and reliable laboratory-scale method involves the reduction of 3-amino-4-bromobenzoic acid.
Workflow: Reduction of 3-Amino-4-bromobenzoic Acid
The choice of reducing agent is critical. While sodium borohydride is a mild reagent suitable for aldehydes and ketones, it is generally ineffective for reducing carboxylic acids.[5] Therefore, a more powerful hydride donor, such as Lithium Aluminum Hydride (LiAlH₄) , is the reagent of choice for this transformation.[4] The causality is clear: the high polarization of the Al-H bond in LiAlH₄ makes the hydride sufficiently nucleophilic to attack the carboxylate carbon.
Caption: Proposed synthesis workflow for 3-Amino-4-bromobenzyl alcohol.
Experimental Protocol (Self-Validating System)
This protocol is based on established procedures for the LiAlH₄ reduction of aromatic carboxylic acids.[4] Each step includes built-in checks and rationale to ensure safety and success.
-
Inert Atmosphere & Anhydrous Conditions: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-amino-4-bromobenzoic acid (1.0 equiv). Dissolve the acid in anhydrous tetrahydrofuran (THF).
-
Causality: LiAlH₄ reacts violently with water.[4] An inert atmosphere and dry solvent are mandatory to prevent quenching of the reagent and to mitigate fire risk.
-
-
Reagent Addition (Controlled): Cool the solution to 0°C in an ice bath. Slowly add LiAlH₄ (approx. 2.5-3.0 equiv) portion-wise.
-
Causality: The reaction is highly exothermic. Slow, portion-wise addition at low temperature is a critical safety measure to control the reaction rate and prevent a dangerous thermal runaway. An excess of LiAlH₄ is used to ensure complete reduction of both the carboxylic acid and any potential side reactions with the amine proton.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight. The reaction progress should be monitored by Thin-Layer Chromatography (TLC), checking for the disappearance of the starting material.
-
Trustworthiness: TLC provides a direct, real-time validation of reaction completion, preventing premature workup and ensuring maximum yield.
-
-
Quenching (Critical Safety Step): Once the reaction is complete, cool the flask again to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Causality: This sequential addition is a standard and safe procedure for decomposing excess LiAlH₄. It results in the formation of granular aluminum salts that are easily filterable, simplifying purification. Rushing this step can cause a violent evolution of hydrogen gas.
-
-
Isolation and Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Part 3: Chemical Reactivity and Strategic Applications
The synthetic power of 3-Amino-4-bromobenzyl alcohol lies in the differential reactivity of its three functional groups, allowing for selective chemical modifications.
Caption: Reactivity map illustrating the synthetic versatility of the core scaffold.
-
The Amino Group: As a nucleophilic primary amine, this group is readily acylated to form amides, sulfonated to form sulfonamides, or alkylated. It can also be converted into a diazonium salt, which is a gateway to a wide array of transformations (e.g., Sandmeyer reactions).
-
The Benzylic Alcohol: The primary alcohol can be oxidized under mild conditions (e.g., with PCC or Dess-Martin periodinane) to the corresponding 3-amino-4-bromobenzaldehyde, or under stronger conditions to the carboxylic acid. It can also be converted into a better leaving group (e.g., a tosylate or a bromide via the Appel reaction) for subsequent nucleophilic substitution to form ethers or other derivatives.[6]
-
The Bromine Atom: The bromine atom is a key handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, alkyl, or amino substituents at this position. This is particularly powerful for late-stage functionalization in a drug discovery campaign.
Application in Drug Design: A Scaffold for Kinase and Topoisomerase Inhibitors
The true value of 3-Amino-4-bromobenzyl alcohol is realized when these chemical handles are used to construct molecules targeting disease-relevant proteins. The bromo-amino-phenyl motif is a common feature in many bioactive compounds.
-
Halogen Bonding: The bromine atom is not merely a site for cross-coupling; it can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis basic site (like a carbonyl oxygen or a nitrogen) on a protein target. This interaction can significantly enhance binding affinity and selectivity.[7]
-
Case Study Perspective: Recent research has demonstrated the efficacy of scaffolds containing a 2-(4-bromobenzyl) moiety tethered to a heterocyclic core, such as thienopyrimidines, as potent anticancer agents.[8] These molecules were designed to act as dual inhibitors of Topoisomerase I and II. The 4-bromobenzyl group plays a critical role in occupying a hydrophobic pocket in the enzyme's active site. By analogy, 3-Amino-4-bromobenzyl alcohol provides an ideal starting point to synthesize novel libraries based on this principle. The amino group allows for the attachment of various heterocyclic systems, while the bromine provides the key interaction point, and the benzylic position can be further modified to optimize solubility and pharmacokinetic properties.
Part 4: Safety and Handling
As a substituted benzyl alcohol, 3-Amino-4-bromobenzyl alcohol is expected to have hazards consistent with its class. While a specific SDS is not available, data from close isomers provide a reliable guide for safe handling.[3][9][10]
| Hazard Category | Precautionary Measures and Response | Source (by Analogy) |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | [3][9][10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (goggles), and face protection. Use a dust mask or respirator in poorly ventilated areas. | [9] |
| Handling | Use only outdoors or in a well-ventilated area (fume hood). Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. | [9][10] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Skin: Wash with plenty of soap and water. Inhalation: Remove person to fresh air. Ingestion: Call a POISON CENTER or doctor if you feel unwell. | [3][9] |
| Storage | Store in a well-ventilated place. Keep container tightly closed in a dry, cool place. Protect from light. | [1][9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [9] |
Conclusion
3-Amino-4-bromobenzyl alcohol is more than just a chemical intermediate; it is a strategically designed scaffold for accelerating drug discovery. Its trifunctional nature provides chemists with a versatile toolkit for synthesizing diverse and complex molecules with high "drug-like" potential. From its accessible synthesis to the orthogonal reactivity of its functional groups, this compound empowers researchers to efficiently explore chemical space and develop potent and selective modulators of biological targets. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. 1261666-42-5 CAS Manufactory [m.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to (3-Amino-4-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Amino-4-bromophenyl)methanol. It includes a summary of its molecular characteristics and a plausible experimental protocol for its synthesis, based on established chemical methodologies for structurally related compounds.
Molecular and Physical Properties
This compound, also known as 3-Amino-4-bromobenzyl alcohol, is a substituted aromatic alcohol.[1] Its chemical structure incorporates a benzene ring functionalized with an amino group, a bromine atom, and a hydroxymethyl group. This combination of functional groups makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other bioactive compounds.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [1][2][3] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Alternate Molecular Weight | 202.04852 g/mol | [3] |
| CAS Number | 1261666-42-5 | [1][2][3] |
| Boiling Point (Predicted) | 335.8±27.0 °C | [4] |
| Density (Predicted) | 1.660±0.06 g/cm³ | [4] |
| Appearance | Off-white to light brown solid | [4] |
Proposed Synthesis Protocol
Step 1: Benzylic Bromination of 2-bromo-5-methylaniline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylaniline in a suitable non-polar solvent such as carbon tetrachloride.
-
Initiation: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide, to the solution.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, (3-amino-4-bromophenyl)methyl bromide, can be purified by column chromatography.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified (3-amino-4-bromophenyl)methyl bromide in a suitable solvent system, such as a mixture of acetone and water.
-
Hydrolysis: Add a mild base, such as sodium bicarbonate, to the solution and stir at room temperature. The progress of the hydrolysis can be monitored by TLC.
-
Work-up: Once the reaction is complete, remove the acetone under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Synthetic Workflow Diagram
The following diagram illustrates the proposed logical workflow for the synthesis of this compound.
Caption: Proposed synthesis of this compound.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (3-Amino-4-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound (3-Amino-4-bromophenyl)methanol. This document serves as a valuable resource for researchers and professionals in drug development and chemical analysis by offering insights into the structural features of this molecule through theoretical NMR data. The guide includes predicted spectral data, detailed experimental protocols for acquiring such spectra, and visualizations to aid in understanding the molecular structure and analytical workflow.
Introduction to NMR Spectroscopy in Drug Development
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the field of drug development, NMR is indispensable for structural elucidation of novel compounds, confirmation of synthesis products, and studying drug-receptor interactions. The ability to predict NMR spectra is a significant advantage, allowing for the theoretical validation of a proposed structure before synthesis or to aid in the interpretation of complex experimental spectra.
Predicted NMR Spectra for this compound
The predicted ¹H and ¹³C NMR spectra for this compound are based on established principles of NMR spectroscopy and the known effects of substituents on the chemical shifts of aromatic compounds. The predictions are presented in the tables below.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) would exhibit distinct signals for the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and the amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H on C2 | 6.95 | Doublet (d) | ~2.0 | 1H |
| H on C5 | 7.20 | Doublet of Doublets (dd) | ~8.5, 2.0 | 1H |
| H on C6 | 6.70 | Doublet (d) | ~8.5 | 1H |
| -CH₂OH | 4.60 | Singlet (s) | - | 2H |
| -CH₂OH | Variable (broad singlet) | - | - | 1H |
| -NH₂ | Variable (broad singlet) | - | - | 2H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound, typically acquired with proton decoupling, would show distinct signals for each of the seven carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (-CH₂OH) | 140.5 |
| C2 | 116.0 |
| C3 (-NH₂) | 145.0 |
| C4 (-Br) | 110.0 |
| C5 | 130.0 |
| C6 | 115.5 |
| C H₂OH | 64.0 |
Experimental Protocols
The following sections detail the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Purity: The compound should be of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: A suitable deuterated solvent must be chosen to dissolve the sample completely.[1] Common choices for small organic molecules include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can slightly influence the chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]
-
NMR Tube: A clean, high-quality 5 mm NMR tube should be used to ensure good magnetic field homogeneity.[3]
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a zero reference point for the chemical shift scale. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[3]
Data Acquisition
The acquisition parameters on the NMR spectrometer need to be carefully set to obtain a good quality spectrum.
-
Spectrometer Frequency: Modern NMR spectrometers operate at various magnetic field strengths, with corresponding proton frequencies ranging from 300 MHz to over 1 GHz. Higher field strengths generally result in better signal dispersion and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Spectral Width (SW): A typical spectral width for ¹H NMR is -2 to 12 ppm, which covers the chemical shift range of most organic compounds.[4]
-
Acquisition Time (AT): This is the time for which the signal is detected, typically 1-5 seconds.[5]
-
Number of Scans (NS): To improve the signal-to-noise ratio, multiple scans are usually acquired and averaged. The signal-to-noise ratio increases with the square root of the number of scans.[5]
-
Pulse Width: The radiofrequency pulse width is calibrated to excite the nuclei optimally (e.g., a 90° pulse).
-
Repetition Time: The time between successive pulse sequences should be long enough to allow for relaxation of the nuclei, which is important for quantitative measurements.[4]
-
-
¹³C NMR Acquisition Parameters:
-
Proton Decoupling: ¹³C NMR spectra are usually acquired with broadband proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6]
-
Spectral Width (SW): The chemical shift range for ¹³C is much larger than for ¹H, typically 0 to 220 ppm.[7]
-
Number of Scans (NS): Due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, a much larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[8]
-
Data Processing
The raw NMR data, which is in the time domain (Free Induction Decay or FID), is converted into the frequency domain spectrum through a series of processing steps.[9]
-
Fourier Transformation (FT): The FID is converted into a spectrum of frequency versus intensity using a Fourier transform algorithm.[9]
-
Phasing: The phase of the spectrum is corrected to ensure that all peaks are in the pure absorption mode (positive and symmetrical).[10]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[10]
-
Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (e.g., TMS) to 0 ppm.[10]
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.
Visualizations
The following diagrams, created using the DOT language, illustrate the structure of this compound and a typical workflow for NMR spectral analysis.
Caption: Chemical structure of this compound.
Caption: Workflow for NMR spectral acquisition and analysis.
References
- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
An In-depth Technical Guide on the Solubility of 3-Amino-4-bromobenzyl Alcohol in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-bromobenzyl alcohol. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the expected solubility based on analogous compounds and furnishes detailed experimental protocols for determining its solubility in various common laboratory solvents.
Predicted Solubility Profile
Based on these structural features, a qualitative prediction of solubility in common lab solvents is presented in the table below.
| Solvent Name | Solvent Type | Predicted Qualitative Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble to Slightly Soluble | The polar amino and hydroxyl groups can form hydrogen bonds with water, but the bromophenyl ring limits overall solubility. |
| Methanol | Polar Protic | Soluble | The alcohol group of methanol can effectively solvate the polar functional groups of the solute. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for compounds with polar functional groups. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the polar groups of the solute. |
| Dichloromethane (DCM) | Non-polar | Moderately Soluble | The non-polar nature of DCM can solvate the bromophenyl ring, while some interaction with the polar groups is possible. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | Offers a balance of polar (ester group) and non-polar (ethyl group) characteristics. |
| Diethyl Ether | Non-polar | Slightly Soluble | The low polarity of diethyl ether makes it a less effective solvent for this polar molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar solvent that should readily dissolve the compound. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of 3-Amino-4-bromobenzyl alcohol in a given solvent.
Materials and Equipment:
-
3-Amino-4-bromobenzyl alcohol (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Experimental Workflow Diagram:
Caption: A general experimental workflow for determining the solubility of a compound.
Detailed Methodological Steps:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-Amino-4-bromobenzyl alcohol to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the maximum amount of solute has dissolved.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow any undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw a precise aliquot of the clear supernatant using a micropipette.
-
Accurately dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of 3-Amino-4-bromobenzyl alcohol of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Signaling Pathways and Logical Relationships
In the context of drug development, understanding the solubility of a compound is a critical first step. The following diagram illustrates the logical relationship between solubility and subsequent preclinical development stages.
Caption: The pivotal role of solubility assessment in early-stage drug development.
This guide provides a framework for understanding and determining the solubility of 3-Amino-4-bromobenzyl alcohol. Accurate solubility data is fundamental for the successful design of formulations and for obtaining reliable results in biological assays.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Amino-4-bromobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-bromobenzyl alcohol is a substituted aromatic compound with multiple functional groups that dictate its reactivity. Understanding the electrophilic and nucleophilic characteristics of this molecule is crucial for its application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 3-Amino-4-bromobenzyl alcohol, employing theoretical principles such as Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory. Furthermore, this document outlines detailed experimental protocols to probe and utilize the reactivity of these sites in common organic transformations.
Theoretical Prediction of Reactive Sites
The reactivity of a molecule is governed by the distribution of electron density across its structure. Theoretical and computational chemistry methods are invaluable tools for predicting the most probable sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) is a computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map displays regions of varying electrostatic potential on the electron density surface.
-
Nucleophilic Sites: Regions with a negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to attack by electrophiles.
-
Electrophilic Sites: Regions with a positive electrostatic potential (typically colored in shades of blue) are electron-poor and are prone to attack by nucleophiles.
For 3-Amino-4-bromobenzyl alcohol, the MEP would indicate the following:
-
High Electron Density (Nucleophilic): The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group create regions of strong negative potential, making them primary sites for electrophilic attack (e.g., protonation, alkylation). The aromatic ring, activated by the electron-donating amino group, also exhibits significant electron density, particularly at the ortho and para positions relative to the amino group.
-
Low Electron Density (Electrophilic): The hydrogen atom of the hydroxyl group is electron-deficient due to the electronegativity of the oxygen atom, making it a potential electrophilic site. The carbon atom attached to the bromine atom may also exhibit some electrophilic character due to the inductive effect of the halogen.
Predicted reactive sites of 3-Amino-4-bromobenzyl alcohol.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile. A higher HOMO energy indicates a stronger nucleophile. The spatial distribution of the HOMO identifies the most probable sites for electrophilic attack. For 3-Amino-4-bromobenzyl alcohol, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, reflecting their nucleophilic character.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the innermost orbital without electrons and is associated with the molecule's ability to act as an electrophile. A lower LUMO energy indicates a stronger electrophile. The spatial distribution of the LUMO points to the most probable sites for nucleophilic attack. In this molecule, the LUMO is likely to have significant contributions from the aromatic ring and the benzylic carbon.
Relationship between Frontier Molecular Orbitals and reactivity.
Analysis of Electrophilic and Nucleophilic Sites
Based on the theoretical principles and the electronic effects of the substituents, the key reactive sites of 3-Amino-4-bromobenzyl alcohol are identified as follows:
-
Nucleophilic Sites:
-
Amino Group (-NH₂): The nitrogen atom possesses a lone pair of electrons, making it a strong nucleophilic and basic center. It can readily react with electrophiles such as protons, alkylating agents, and acylating agents.
-
Hydroxyl Group (-CH₂OH): The oxygen atom of the benzylic alcohol is also nucleophilic due to its lone pairs of electrons. It can participate in reactions like etherification and esterification.
-
Aromatic Ring: The amino group is a strong activating group, increasing the electron density of the benzene ring through resonance. This makes the ring nucleophilic and susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions relative to the amino group (positions 2, 5, and 6). The bromo group is a deactivator but an ortho, para-director. The directing effects of the amino group are dominant.
-
-
Electrophilic Sites:
-
Benzylic Carbon (-CH₂OH): The carbon atom of the hydroxymethyl group is attached to an electronegative oxygen atom, rendering it electron-deficient and a site for nucleophilic attack, particularly if the hydroxyl group is converted into a better leaving group.
-
Aromatic Ring Carbons: While the ring is overall electron-rich, the carbon atoms attached to the electronegative bromine and the hydroxymethyl group can be considered as minor electrophilic sites.
-
Data Presentation
| Property | Aniline | Bromobenzene | Benzyl Alcohol | Predicted Trend for 3-Amino-4-bromobenzyl alcohol |
| HOMO Energy (eV) | -5.12 | -9.05 | -9.25 | The HOMO energy will be relatively high (less negative) due to the strong electron-donating amino group, indicating significant nucleophilicity. |
| LUMO Energy (eV) | 0.43 | -0.13 | 0.19 | The LUMO energy will be influenced by both the bromo and hydroxymethyl groups, making the molecule susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (eV) | 5.55 | 8.92 | 9.44 | The energy gap is expected to be smaller than that of benzene, suggesting higher reactivity. |
| MEP Minimum (kcal/mol) | -35.3 | -12.1 | -29.8 | A significant negative potential is expected around the amino and hydroxyl groups, confirming their nucleophilic character. |
| MEP Maximum (kcal/mol) | +23.2 | +22.7 | +35.4 | A positive potential is anticipated on the hydrogen of the hydroxyl group, indicating its electrophilic nature. |
Note: The values for aniline, bromobenzene, and benzyl alcohol are representative values from computational chemistry databases and are provided for illustrative purposes.
Experimental Protocols
The following protocols are adapted from established procedures for similar substituted benzyl alcohols and are designed to probe the nucleophilic and electrophilic nature of 3-Amino-4-bromobenzyl alcohol.
Protocol for Nucleophilic Reaction: Etherification of the Hydroxyl Group
This protocol demonstrates the nucleophilic character of the hydroxyl group.
Reaction: 3-Amino-4-bromobenzyl alcohol + Alkyl Halide → 3-Amino-4-bromobenzyl Ether
Materials:
-
3-Amino-4-bromobenzyl alcohol
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Amino-4-bromobenzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for the etherification of 3-Amino-4-bromobenzyl alcohol.
Protocol for Electrophilic Reaction: N-Acetylation of the Amino Group
This protocol illustrates the nucleophilic nature of the amino group.
Reaction: 3-Amino-4-bromobenzyl alcohol + Acetic Anhydride → 3-(Acetylamino)-4-bromobenzyl alcohol
Materials:
-
3-Amino-4-bromobenzyl alcohol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 3-Amino-4-bromobenzyl alcohol (1.0 eq) in a mixture of dichloromethane and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize or purify the crude product by column chromatography if necessary.
Conclusion
The reactivity of 3-Amino-4-bromobenzyl alcohol is characterized by distinct electrophilic and nucleophilic sites arising from the interplay of its functional groups. The amino and hydroxyl groups, along with the activated aromatic ring, serve as primary nucleophilic centers. Conversely, the benzylic carbon and the hydroxyl proton are the main electrophilic sites. A thorough understanding of these reactive centers, guided by theoretical predictions and confirmed through experimental investigation, is essential for the strategic design of synthetic routes involving this versatile molecule in the fields of medicinal chemistry and materials science.
References
The Strategic Utility of (3-Amino-4-bromophenyl)methanol: A Technical Guide for Advanced Synthesis and Drug Discovery
Introduction: Unveiling a Versatile Synthetic Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its functional group versatility and its potential to serve as a scaffold for generating molecular diversity. (3-Amino-4-bromophenyl)methanol is a prime exemplar of such a molecule. Possessing a unique trifecta of reactive sites—a nucleophilic amino group, a versatile bromine atom amenable to cross-coupling reactions, and a primary alcohol that can be derivatized or oxidized—this compound represents a highly valuable, yet under-explored, building block for the synthesis of complex chemical entities. This technical guide provides an in-depth exploration of the potential research applications of this compound, offering field-proven insights and detailed methodologies for its synthesis and derivatization for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Characteristics
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in research. These properties are summarized in the table below.[1][2]
| Property | Value |
| CAS Number | 1261666-42-5 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Amino-4-bromobenzyl alcohol |
| Appearance | Off-white to light brown solid |
| SMILES | NC1=CC(CO)=CC=C1Br |
| Boiling Point (Predicted) | 335.8 ± 27.0 °C |
| Density (Predicted) | 1.660 ± 0.06 g/cm³ |
| Storage | 2-8°C, protect from light |
Proposed Synthesis of this compound
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Diazotization and Bromination
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-nitro-4-aminobenzoic acid in aqueous hydrobromic acid.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Add the cold diazonium salt solution to the copper(I) bromide solution, controlling the rate of addition to manage gas evolution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.
-
Cool the mixture and collect the precipitated 3-nitro-4-bromobenzoic acid by filtration, wash with cold water, and dry.
Step 2: Reduction to this compound
-
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 3-nitro-4-bromobenzoic acid in anhydrous THF to the LiAlH₄ suspension. This reaction is highly exothermic and should be performed with caution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Core Research Applications: A Trifunctional Synthetic Hub
The true potential of this compound lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and selective derivatization, making it an ideal starting material for the synthesis of diverse compound libraries.
Caption: Reactivity map of this compound.
Synthesis of Heterocyclic Scaffolds: The Quinazoline Core
The amino group of this compound, in conjunction with the adjacent hydroxymethyl group (which can be oxidized to an aldehyde), provides a direct entry into the synthesis of quinazolines, a privileged scaffold in medicinal chemistry. The dehydrogenative coupling of 2-aminobenzyl alcohols with nitriles, often catalyzed by transition metals like manganese, is a powerful and atom-economical method for constructing the quinazoline ring system.[4][5][6][7]
Representative Protocol: Manganese-Catalyzed Quinazoline Synthesis
-
To a dry Schlenk tube under an inert atmosphere, add the manganese pincer complex catalyst (e.g., 5 mol%), this compound (1.0 mmol, 1.0 equiv.), and the desired nitrile (1.2 mmol, 1.2 equiv.).
-
Add a base (e.g., potassium tert-butoxide, 1.0 mmol, 1.0 equiv.) and an anhydrous solvent (e.g., xylene, 2 mL).
-
Seal the tube and heat the reaction mixture to 130-140°C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 4-bromo-substituted quinazoline derivative.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Mn-pincer complex | K-OtBu | Xylene | 140 | 24 | 60-85 |
| Co(OAc)₂·4H₂O | K-OtBu | t-AmOH | 95 | 24 | 70-95 |
Yields are representative for related 2-aminobenzyl alcohols and may vary for the specific substrate.[5]
Molecular Diversification via Palladium-Catalyzed Cross-Coupling
The bromine atom on the aromatic ring is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8] This allows for the formation of a C-C bond, enabling the attachment of a wide variety of aryl, heteroaryl, or alkyl groups. This is a cornerstone strategy in modern drug discovery for exploring the structure-activity relationship (SAR) of a lead compound. The unprotected amino group is often tolerated in these reactions, making the process highly efficient.[4][9]
Representative Protocol: Suzuki-Miyaura Cross-Coupling
-
In a reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O).
-
Seal the vial and heat the reaction mixture to 80-110°C for 4-16 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
| Palladium Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 70-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-98 |
Yields are representative for bromoaniline derivatives and may vary.[8][10]
Advanced Heterocycle Construction: The Pictet-Spengler Reaction
The hydroxymethyl group can be oxidized to an aldehyde, which can then participate in intramolecular cyclization reactions. A powerful example is the Pictet-Spengler reaction, which is used to construct tetrahydroisoquinoline and related heterocyclic systems.[11][12] While a classic Pictet-Spengler reaction involves a β-arylethylamine, variations using aminobenzyl alcohols have been developed. This opens up avenues for the synthesis of complex, polycyclic scaffolds.[13][14]
Application in Drug Discovery: A Case Study in Kinase Inhibitor Design
The structural features of this compound make it an excellent starting point for the synthesis of kinase inhibitors, a major class of modern therapeutics, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site, and substituted aromatic groups that occupy adjacent hydrophobic pockets.
As a hypothetical example, this compound could be used to synthesize a library of compounds targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a key regulator of angiogenesis.[15][16][17]
Caption: Simplified VEGFR signaling pathway and the point of intervention for a hypothetical inhibitor.
A synthetic strategy could involve first constructing a quinazoline core using the amino and hydroxymethyl functionalities, followed by a Suzuki-Miyaura cross-coupling reaction at the bromo position to introduce a solubilizing group or a moiety that targets a specific sub-pocket of the kinase.
Conclusion and Future Directions
This compound is a molecule of significant synthetic potential. Its trifunctional nature allows for a range of chemical transformations, making it an ideal scaffold for the generation of diverse and complex molecular architectures. The applications highlighted in this guide, from the construction of medicinally relevant heterocyles to the fine-tuning of molecular properties through cross-coupling reactions, underscore its value in both academic and industrial research. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of versatile building blocks like this compound will be paramount to driving innovation.
References
- 1. This compound 95% | CAS: 1261666-42-5 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. List of VEGF/VEGFR inhibitors - Drugs.com [drugs.com]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. name-reaction.com [name-reaction.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. altmeyers.org [altmeyers.org]
- 17. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
The Synthesis of (3-Amino-4-bromophenyl)methanol: A Technical Guide
An In-depth Examination of the Synthetic Pathways to a Key Pharmaceutical Intermediate
Abstract
(3-Amino-4-bromophenyl)methanol is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring an amino, a bromo, and a hydroxymethyl group on a benzene ring, makes it a versatile intermediate for drug discovery and development. This technical guide provides a comprehensive overview of the synthetic strategies for this compound, detailing the historical context and presenting detailed experimental protocols for its preparation. The synthesis primarily involves a multi-step process commencing from commercially available precursors, which includes nitration, bromination, reduction, and functional group transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a practical resource for the laboratory-scale synthesis of this important compound.
Introduction
Synthetic Pathways
The synthesis of this compound can be approached through several convergent pathways. The most common strategy involves the preparation of a suitably substituted benzoic acid or its ester, followed by reduction to the corresponding benzyl alcohol.
Pathway A: Reduction of 3-Amino-4-bromobenzoic Acid
This pathway commences with the synthesis of 3-amino-4-bromobenzoic acid, which is then reduced to the target alcohol.
dot
Caption: Synthetic pathway via reduction of 3-Amino-4-bromobenzoic acid.
Pathway B: Reduction of Methyl 3-Amino-4-bromobenzoate
An alternative approach involves the esterification of 3-amino-4-bromobenzoic acid prior to reduction. This can sometimes offer advantages in terms of solubility and reactivity.
dot
Caption: Synthetic pathway via reduction of the methyl ester.
Experimental Protocols
The following protocols are detailed representations of the key synthetic steps.
Synthesis of 3-Amino-4-bromobenzoic Acid
This procedure outlines the reduction of 4-bromo-3-nitrobenzoic acid to 3-amino-4-bromobenzoic acid.
dot
Caption: Workflow for the synthesis of 3-Amino-4-bromobenzoic acid.
Methodology:
-
To a stirred solution of 4-bromo-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5 eq) dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and allow to cool to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-amino-4-bromobenzoic acid.
Synthesis of Methyl 3-Amino-4-bromobenzoate
This protocol describes the esterification of 3-amino-4-bromobenzoic acid.
Methodology:
-
Suspend 3-amino-4-bromobenzoic acid (1.0 eq) in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq).
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-amino-4-bromobenzoate.
Synthesis of this compound
This final step details the reduction of the carboxylic acid or ester to the benzyl alcohol. The following protocol is based on the reduction of the ester.
Methodology:
-
To a stirred solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 3-amino-4-bromobenzoate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the mixture through a pad of celite and wash the solid with THF or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 3-Amino-4-bromobenzoic acid | 4-Bromo-3-nitrobenzoic acid | Fe, HCl | Ethanol/Water | 85-95 | 226-230 |
| Methyl 3-amino-4-bromobenzoate | 3-Amino-4-bromobenzoic acid | SOCl₂, Methanol | Methanol | 90-98 | 105-109 |
| This compound | Methyl 3-amino-4-bromobenzoate | LiAlH₄ | THF | 70-85 | Not reported |
Note: Yields and melting points are approximate and can vary based on reaction scale and purity of reagents.
Safety Considerations
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
-
Thionyl chloride (SOCl₂) is a corrosive and toxic liquid. It reacts with water to produce toxic gases (HCl and SO₂). It should be handled in a fume hood with appropriate PPE.
-
Concentrated hydrochloric acid (HCl) is a corrosive acid. Handle with care and appropriate PPE.
-
Standard laboratory safety practices should be followed throughout all procedures.
Conclusion
This technical guide provides a detailed overview of the synthesis of this compound. The described pathways, starting from readily available precursors, offer reliable and scalable methods for the preparation of this important pharmaceutical intermediate. The provided experimental protocols and data serve as a valuable resource for chemists in the field of drug discovery and development, facilitating the synthesis of novel therapeutic agents. Careful adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of these syntheses.
Stability and Degradation Profile of (3-Amino-4-bromophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation profile of (3-Amino-4-bromophenyl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability studies on this specific molecule, this document synthesizes information from analogous compounds, including aminobenzyl alcohols and brominated aromatic compounds, to predict its stability characteristics and degradation pathways. The experimental protocols described are based on established principles of forced degradation studies as outlined in pharmaceutical guidelines.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate stability studies and analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1261666-42-5 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Likely a solid | Inferred |
| Storage | 4°C, protect from light | [1] |
Predicted Stability and Degradation Profile
Based on the chemical structure, this compound is susceptible to degradation through several pathways, including oxidation, photolysis, and potentially hydrolysis under extreme conditions. The presence of an amino group and a benzylic alcohol functional group suggests a propensity for oxidative degradation, while the carbon-bromine bond on the aromatic ring indicates a potential for photolytic cleavage.
Table 2: Predicted Degradation Profile of this compound
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely stable under mild acidic conditions. | Potential for degradation under strong acidic conditions, though specific products are not readily predictable without experimental data. |
| Alkaline Hydrolysis | Likely stable under mild alkaline conditions. | Potential for degradation under strong alkaline conditions. |
| Oxidation (e.g., H₂O₂) | Susceptible to oxidation. | 3-Amino-4-bromobenzaldehyde, 3-Amino-4-bromobenzoic acid, and further oxidative degradation products. |
| Photolysis (UV/Vis) | Susceptible to degradation. | Dehalogenated products (e.g., 3-Amino-benzyl alcohol), and products of photo-oxidation. |
| Thermal (Dry Heat) | Likely stable at ambient temperatures. | Potential for decomposition at elevated temperatures, possibly leading to polymerization or fragmentation. |
Potential Degradation Pathways
The anticipated degradation pathways for this compound are primarily driven by the reactivity of the aminobenzyl alcohol moiety and the carbon-bromine bond.
Oxidative Degradation
The benzylic alcohol is a primary site for oxidation, which can proceed in a stepwise manner to first form the corresponding aldehyde, (3-Amino-4-bromobenzaldehyde), and subsequently the carboxylic acid, (3-Amino-4-bromobenzoic acid). The amino group may also be susceptible to oxidation, potentially leading to colored degradation products.
Caption: Predicted oxidative degradation pathway of this compound.
Photodegradation
Exposure to light, particularly UV radiation, can induce the cleavage of the carbon-bromine bond, a known degradation pathway for brominated aromatic compounds. This would lead to the formation of a radical intermediate, which could then abstract a hydrogen atom to form 3-aminobenzyl alcohol or undergo other reactions.
Caption: Predicted photodegradation pathway involving C-Br bond cleavage.
Experimental Protocols for Forced Degradation Studies
To experimentally determine the stability and degradation profile of this compound, a series of forced degradation studies should be conducted. The following are detailed methodologies for these key experiments.
General Experimental Workflow
A general workflow for conducting forced degradation studies is outlined below. This involves subjecting the compound to various stress conditions, followed by analysis to identify and quantify any degradation products.
Caption: General workflow for forced degradation studies.
Hydrolytic Degradation
-
Objective: To assess the stability of the compound in the presence of acid and base.
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic) and 0.1 M NaOH (alkaline).
-
Maintain the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with mobile phase.
-
Analyze the samples by a suitable stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period, protected from light.
-
At various time points, withdraw aliquots and analyze by HPLC.
-
Photolytic Degradation
-
Objective: To determine the photostability of the compound.
-
Protocol:
-
Expose a solution of this compound (e.g., 1 mg/mL) and the solid compound to a light source providing both UV and visible light (e.g., Xenon lamp).
-
The exposure should be in accordance with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time intervals by HPLC.
-
Thermal Degradation
-
Objective: To assess the stability of the compound at elevated temperatures.
-
Protocol:
-
Place the solid this compound in a controlled temperature chamber (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
For solution stability, prepare a solution of the compound and store it at an elevated temperature (e.g., 60°C).
-
Development of a Stability-Indicating Analytical Method
A crucial aspect of studying the stability of any compound is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all potential degradation products, process impurities, and other related substances.
Key considerations for method development include:
-
Column Chemistry: A C18 or other suitable reversed-phase column is often a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve all peaks.
-
Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for quantification of the parent drug and its degradants.
-
Mass Spectrometry (MS) Compatibility: Using a volatile mobile phase (e.g., with formic acid or ammonium acetate) is advantageous as it allows for online coupling with a mass spectrometer for the identification of unknown degradation products.
Conclusion
References
Methodological & Application
The Versatile Scaffold: A Guide to the Synthesis of Novel Derivatives from (3-Amino-4-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(3-Amino-4-bromophenyl)methanol) , a readily available building block, presents a trifecta of reactive sites: a nucleophilic amino group, a versatile aryl bromide, and a modifiable primary alcohol. This unique combination makes it a highly valuable starting material for the synthesis of a diverse array of chemical entities with significant potential in medicinal chemistry and materials science. This guide provides an in-depth exploration of key synthetic transformations, offering detailed protocols and insights into the rationale behind experimental choices.
Introduction to a Privileged Starting Material
The strategic placement of the amino, bromo, and hydroxymethyl functionalities on the phenyl ring allows for a sequential and controlled derivatization approach. The amino group can be readily acylated, alkylated, or arylated. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl substituents. The primary alcohol can be oxidized, converted to other functional groups, or participate in cyclization reactions. This inherent reactivity profile opens doors to the construction of complex molecular architectures, including various heterocyclic systems known to possess a wide range of biological activities.[1][2]
Core Synthetic Strategies and Protocols
This section details key synthetic methodologies for the derivatization of this compound, providing both the "how" and the "why" for each approach.
Functionalization of the Amino Group: N-Acylation and N-Arylation
The amino group is often the most reactive site for initial derivatization. Its modification can significantly impact the physicochemical properties and biological activity of the resulting molecules.[3]
N-acylation is a fundamental transformation that can be achieved under mild conditions. The resulting amides are often crucial intermediates for further functionalization or can be the final target molecules themselves, with many exhibiting interesting pharmacological properties.[4]
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes a straightforward method for the N-acetylation of this compound.
-
Rationale: Acetic anhydride is a common and effective acetylating agent. The reaction is typically carried out in the presence of a base, such as pyridine, which acts as both a solvent and a scavenger for the acetic acid byproduct.[5]
| Parameter | Condition |
| Reagents | This compound, Acetic Anhydride, Pyridine |
| Stoichiometry | 1.0 eq : 1.2 eq : solvent |
| Solvent | Pyridine |
| Temperature | 0 °C to room temperature |
| Duration | 2-4 hours |
| Work-up | Aqueous work-up with acid and base washes |
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-acetylated product, which can be purified by recrystallization or column chromatography.
Caption: Workflow for N-acetylation.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the amino group.
Protocol 2: Palladium-Catalyzed N-Arylation
This protocol provides a general procedure for the N-arylation of an amino-containing aryl bromide, which can be adapted for this compound, likely after protection of the hydroxyl group.
-
Rationale: The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig reaction. Sterically hindered phosphine ligands, such as t-BuXPhos, are often employed to facilitate the catalytic cycle.[6]
| Parameter | Condition |
| Reagents | Aryl Bromide, Amine, Palladium Catalyst, Ligand, Base |
| Catalyst | [Pd(allyl)Cl]₂ |
| Ligand | t-BuXPhos |
| Base | K₃PO₄ or Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Duration | 12-24 hours |
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 1-5 mol%), the phosphine ligand (e.g., t-BuXPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modification of the Hydroxymethyl Group: O-Alkylation and O-Arylation
The primary alcohol functionality offers another site for diversification.
Selective mono-N-alkylation of amino alcohols can be challenging. A method involving chelation with 9-BBN has been reported for the selective N-alkylation of 3-amino alcohols.[7] For O-alkylation, standard Williamson ether synthesis conditions can be employed, though protection of the more nucleophilic amino group is often necessary to ensure selectivity.
Transition-metal-free O-arylation of alcohols with S-arylphenothiaziniums has been reported as a viable method.[8] Additionally, palladium-catalyzed O-arylation of hydroxylamine equivalents provides a route to O-arylhydroxylamines, which can be further transformed.[9]
Protocol 3: Palladium-Catalyzed O-Arylation (Conceptual)
This protocol is based on the O-arylation of a hydroxylamine equivalent and would require adaptation for this compound, likely involving protection of the amino group.
-
Rationale: Bulky biarylphosphine ligands are key to promoting the C-O reductive elimination step in the catalytic cycle, enabling the reaction to proceed under milder conditions.[9]
| Parameter | Condition |
| Reagents | Protected this compound, Aryl Halide, Palladium Catalyst, Ligand, Base |
| Catalyst | Pd(OAc)₂ or [Pd(allyl)Cl]₂ |
| Ligand | t-BuBrettPhos |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Duration | 12-24 hours |
Building Heterocyclic Scaffolds
The strategic positioning of the functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems.
The ortho-amino alcohol moiety can be utilized in the synthesis of 1,3-benzoxazines, a class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[10][11][12]
Protocol 4: Synthesis of a 1,3-Benzoxazine Derivative
This protocol describes a general method for the synthesis of 1,3-benzoxazines from an ortho-amino benzyl alcohol and an aldehyde.
-
Rationale: The reaction proceeds via a Mannich-type condensation, where formaldehyde or another aldehyde reacts with the amine and the phenol (formed in situ or as the starting material) to form the benzoxazine ring.[13]
Caption: General scheme for benzoxazine synthesis.
Experimental Protocol (General):
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), add the desired aldehyde (1.1 eq).
-
The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the aldehyde.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry.[14] While not a direct cyclization of the starting material, derivatives of this compound can be precursors for quinoline synthesis. For instance, the amino group can be acylated, and the resulting amide can undergo cyclization with a suitable partner.
Protocol 5: Three-Component Synthesis of a Quinoline Derivative (Conceptual)
This protocol outlines a general three-component reaction for quinoline synthesis that could be adapted for derivatives of this compound.
-
Rationale: This reaction involves the condensation of an aniline derivative, an aldehyde, and an alkyne, often catalyzed by a Lewis acid like FeCl₃ or Yb(OTf)₃.[15]
Experimental Protocol (General):
-
A solution of the aniline derivative (1.0 eq), an aldehyde (1.0 eq), and the Lewis acid catalyst (10 mol%) in a dry solvent (e.g., toluene) is stirred for a short period.
-
The alkyne (1.0 eq) is then added to the mixture.
-
The reaction is heated to reflux until the starting materials are consumed (monitored by TLC).
-
The reaction mixture is cooled, filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
Applications in Drug Discovery and Development
Derivatives of scaffolds similar to this compound have shown promise in various therapeutic areas. For instance, N-acyl derivatives of related compounds have been investigated for their antimicrobial and antiproliferative activities.[3][16] Benzoxazine derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.[1][10] The ability to readily generate a library of diverse derivatives from this starting material makes it an attractive platform for lead optimization in drug discovery programs.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of derivatives. By leveraging the distinct reactivity of its three functional groups, researchers can access a rich chemical space of novel compounds with potential applications in medicinal chemistry and materials science. The protocols and strategies outlined in this guide provide a solid foundation for the exploration of this promising scaffold.
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 7. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. ikm.org.my [ikm.org.my]
- 12. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Compounds Using 3-Amino-4-bromobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Amino-4-bromobenzyl alcohol with various arylboronic acids. The resulting biaryl structures are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active molecules.[1][4] This document outlines the general reaction scheme, optimized reaction conditions, a step-by-step experimental protocol, and a discussion of common challenges such as the management of side reactions.
Introduction
The synthesis of substituted biaryl compounds is a critical endeavor in the development of new therapeutics and functional materials.[4][5] The Suzuki-Miyaura reaction, which facilitates the coupling of an organohalide with an organoboron compound using a palladium catalyst, stands out for its mild reaction conditions and the stability of the boronic acid reagents.[1][3][6] The substrate, 3-Amino-4-bromobenzyl alcohol, possesses three distinct functional groups: a primary amine, a primary alcohol, and a bromo-substituted aromatic ring, making it a versatile building block. However, the presence of the amino and hydroxyl groups can present challenges, including potential interference with the catalytic cycle and the promotion of side reactions like dehalogenation.[3][7] This protocol addresses these challenges by providing options for protecting these functional groups to ensure a successful and high-yielding coupling reaction.
General Reaction Scheme
The Suzuki-Miyaura coupling of 3-Amino-4-bromobenzyl alcohol with an arylboronic acid proceeds via a palladium-catalyzed cycle to form a new carbon-carbon bond, as depicted below. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: (3-Amino-4-bromophenyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-4-bromophenyl)methanol is a versatile bifunctional building block in organic synthesis. Its structure, featuring a primary alcohol, a primary amine, and a bromine-substituted aromatic ring, offers multiple reaction sites for constructing complex molecules. The presence of the bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. The amino group can be readily acylated, alkylated, or used in the synthesis of various nitrogen-containing heterocycles. The primary alcohol functionality allows for oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. These reactive handles make this compound a valuable starting material for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1261666-42-5 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Off-white to light brown solid | [2] |
| Boiling Point | 335.8±27.0 °C (Predicted) | [2] |
| Density | 1.660±0.06 g/cm³ (Predicted) | [2] |
| Storage | 2-8°C, protect from light | [2] |
Safety Information
This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of substituted biaryl and N-aryl compounds, which are common motifs in biologically active molecules. Two key applications are highlighted below:
-
Suzuki-Miyaura Coupling: The bromo-substituent allows for the formation of a new carbon-carbon bond with various boronic acids or esters, leading to the synthesis of 3-amino-4-arylphenyl)methanol derivatives.
-
Buchwald-Hartwig Amination: The bromine atom can also undergo palladium-catalyzed amination with a variety of primary and secondary amines to yield N-aryl derivatives.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
General Suzuki-Miyaura Coupling Workflow
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equiv)
-
Degassed solvent (e.g., Toluene and Water, 4:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (3-Amino-4-arylphenyl)methanol.
Representative Quantitative Data (Hypothetical):
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | (3-Amino-4-phenylphenyl)methanol | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | (3-Amino-4-(4-methoxyphenyl)phenyl)methanol | 82 | >97 |
| 3 | 3-Chlorophenylboronic acid | (3-Amino-4-(3-chlorophenyl)phenyl)methanol | 78 | >98 |
Representative Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Scheme:
General Buchwald-Hartwig Amination Workflow
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound to the Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl derivative.
Representative Quantitative Data (Hypothetical):
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Morpholine | (3-Amino-4-morpholinophenyl)methanol | 90 | >99 |
| 2 | Aniline | (3-Amino-4-(phenylamino)phenyl)methanol | 85 | >98 |
| 3 | N-Methylaniline | (3-Amino-4-(methyl(phenyl)amino)phenyl)methanol | 88 | >97 |
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex organic molecules. Its distinct reactive sites allow for selective functionalization through well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of novel pharmaceuticals and functional materials. Further exploration of its reactivity will undoubtedly lead to the discovery of new and efficient synthetic routes to a wide array of valuable compounds.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with (3-Amino-4-bromophenyl)methanol
Introduction: A Versatile Building Block for Complex Molecule Synthesis
(3-Amino-4-bromophenyl)methanol is a key trifunctional building block for researchers in medicinal chemistry and materials science. Its unique structure, featuring a primary amine, a reactive aryl bromide, and a hydroxymethyl group, offers orthogonal handles for sequential chemical modifications. The aryl bromide moiety is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.[1]
This guide provides an in-depth exploration of several cornerstone palladium-catalyzed reactions utilizing this substrate. It is designed to move beyond simple procedural lists, offering insights into the causality behind reagent selection and reaction conditions to empower researchers to optimize these transformations for their specific synthetic targets.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized organic synthesis.[2] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2][3] Understanding this fundamental mechanism is crucial for troubleshooting and adapting protocols.
The generalized catalytic cycle consists of three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the aryl-bromide bond of our substrate, forming a Pd(II) intermediate.[3][4] The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[5][6]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The second coupling partner is delivered to the palladium center. In Suzuki coupling, this involves an organoboron species, while in Heck reactions, an alkene coordinates and inserts into the Pd-C bond.[2][7]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[3][4]
The choice of ligand, base, and solvent is critical as they modulate the stability, solubility, and reactivity of the palladium catalyst at each stage of this cycle.[4] Bulky, electron-rich phosphine ligands, for instance, are known to promote the formation of highly active monoligated palladium(0) species, facilitating efficient oxidative addition and reductive elimination.[3][8]
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to its operational simplicity and the commercial availability and stability of boronic acid coupling partners.
Mechanism Snapshot & Rationale
In the context of this compound, a Suzuki coupling allows for the direct installation of a new aryl or heteroaryl group at the 4-position. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role by activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. The choice of a palladium precursor like Pd(PPh₃)₄ or generating the active catalyst in situ from Pd(OAc)₂ and a phosphine ligand is common.[9]
Detailed Protocol: Synthesis of (3-Amino-4-(p-tolyl)phenyl)methanol
This protocol details the coupling of this compound with p-tolylboronic acid.
Reagents & Equipment:
-
This compound
-
p-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), finely ground
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add palladium(II) acetate (0.02 eq, 2 mol%) and triphenylphosphine (0.08 eq, 8 mol%).
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration is typically 0.1 M with respect to the aryl bromide.
-
Stir the mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Parameters & Optimization
| Parameter | Typical Range/Options | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that are reduced in situ to active Pd(0). Pd(PPh₃)₄ is used directly but is more air-sensitive.[9] Catalyst loading can often be reduced to <1 mol% for efficient reactions.[9] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Simple, robust ligands like PPh₃ are often sufficient. Bulky, electron-rich Buchwald-type ligands (SPhos, XPhos) can accelerate the reaction, especially with challenging substrates or aryl chlorides.[3][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is critical. K₃PO₄ is often effective for a wide range of substrates.[10] Cs₂CO₃ is more soluble and can be effective at lower temperatures. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A protic co-solvent like water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[10] |
| Temperature | 80-110 °C | Higher temperatures accelerate the reaction but can lead to decomposition or side reactions. Optimization is key. |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is central to the synthesis of countless pharmaceuticals and materials.[1][11] It allows for the coupling of an amine with the aryl bromide of our substrate.
Mechanism Snapshot & Rationale
The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition.[1][12] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, allowing it to coordinate to the palladium center. Reductive elimination from the palladium-amido complex then furnishes the desired arylamine product.[12] The development of specialized bulky, electron-rich phosphine ligands by Buchwald and Hartwig was critical to making this reaction general and high-yielding.[11][13]
Detailed Protocol: Synthesis of (3-Amino-4-(morpholin-4-yl)phenyl)methanol
This protocol describes the coupling of this compound with morpholine.
Reagents & Equipment:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox: To a sealable reaction vial, add Pd₂(dba)₃ (0.01 eq, 1 mol% Pd), XPhos (0.024 eq, 2.4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq).
-
Remove the vial from the glovebox. Add anhydrous, degassed toluene (0.1 M) followed by morpholine (1.2 eq) via syringe.
-
Seal the vial tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor progress by LC-MS (typically 12-24 hours).
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude material by flash column chromatography.
Key Parameters & Optimization
| Parameter | Typical Range/Options | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) precatalysts. Using well-defined precatalysts can improve reproducibility.[3][11] |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Sterically hindered biarylphosphine ligands are essential.[3] XPhos is broadly effective for a wide range of amines. The choice of ligand can be critical for hindered coupling partners.[14] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | A strong, hindered base is required. NaOtBu is the most common and effective choice. Weaker bases like Cs₂CO₃ may be used for more acidic N-H bonds. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are mandatory to prevent quenching of the strong base and interference with the catalyst. |
| Temperature | 80-110 °C | The reaction often requires elevated temperatures to drive the C-N reductive elimination, which is typically the rate-limiting step. |
Application 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne.[6] This reaction is unique in that it typically employs a dual-catalyst system of palladium and copper(I).[15]
Mechanism Snapshot & Rationale
The reaction proceeds via two interconnected catalytic cycles.[5] The palladium cycle follows the familiar oxidative addition/reductive elimination pathway. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate.[15] This species then undergoes transmetalation with the Pd(II)-aryl complex, delivering the alkyne fragment to the palladium center for the final reductive elimination step. The amine base also serves as the solvent and scavenges the HBr byproduct.[15]
Detailed Protocol: Synthesis of (3-Amino-4-(phenylethynyl)phenyl)methanol
Reagents & Equipment:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.05 eq, 5 mol%).
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add anhydrous THF and anhydrous triethylamine (3.0 eq). The amine often serves as both base and co-solvent.
-
Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature. The reaction is often exothermic and can typically be run without external heating.
-
Monitor by TLC until the starting material is consumed (usually 2-6 hours).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry over anhydrous Na₂SO₄ and concentrate.
-
Purify by column chromatography on silica gel.
Visualizing the Workflow
A well-structured workflow is essential for reproducibility in palladium-catalyzed reactions, especially concerning the exclusion of oxygen.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Perry, R. J., Wilson, B. D., & Miller, R. J. (n.d.). Synthesis of 2-arylbenzoxazoles via the palladium-catalyzed carbonylation and condensation of aromatic halides and o-aminophenols. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
-
MacDonald, M. R., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]
-
Krasniqi, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega - ACS Publications. [Link]
-
Ahmad, I., et al. (2020). ROLE OF PALLADIUM IN DIFFERENT CATALYTIC REACTIONS. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Krasniqi, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Neumann, K. T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. [Link]
-
Sain, S., Jain, S., et al. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Semantic Scholar. [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]
-
Scott, J. P., & Fairlamb, I. J. S. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
Luo, Q.-L., et al. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. [Link]
-
Plentl, M. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
-
J&K Scientific LLC. (2021). Heck Reaction. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Micalizio, G. C., & Fu, G. C. (n.d.). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). Heck coupling reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (3-Amino-4-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for the preparation of heterocyclic compounds, specifically focusing on the use of (3-Amino-4-bromophenyl)methanol as a versatile starting material. The resulting 6-bromo-substituted heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their potential as pharmacophores. While direct literature precedents for some specific transformations of this compound are limited, this document outlines plausible and established synthetic routes based on the reactivity of analogous ortho-amino benzyl alcohols.
Introduction
This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. Its structure, featuring an amino group and a hydroxymethyl group in an ortho relationship on a brominated benzene ring, allows for a range of cyclization reactions to form fused heterocyclic systems. These systems, such as quinazolines and benzoxazines, are prevalent in numerous biologically active molecules and approved drugs. The bromine atom provides a convenient handle for further functionalization, for instance, through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.
Synthetic Pathways and Methodologies
The primary synthetic routes leveraging this compound involve the condensation of the amino and hydroxymethyl functionalities with suitable electrophiles to construct the heterocyclic ring. The two main classes of heterocycles readily accessible from this precursor are 1,2,3,4-tetrahydroquinazolines and 3,4-dihydro-2H-1,3-benzoxazines.
Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinazolines
A plausible and efficient method for the synthesis of 7-bromo-1,2,3,4-tetrahydroquinazolines from this compound is through a condensation reaction with aldehydes or ketones. This transformation is analogous to the well-established synthesis of quinazolines from ortho-aminobenzylamines.
dot
Application Notes and Protocols: Selective N-Acylation of (3-Amino-4-bromophenyl)methanol
For Research Use Only
Introduction
(3-Amino-4-bromophenyl)methanol is a valuable bifunctional building block in organic synthesis, featuring a nucleophilic amino group and a primary alcohol. The selective acylation of the amino group in the presence of the hydroxyl group is a crucial transformation for the synthesis of various intermediates used in drug discovery and materials science. The resulting N-(2-bromo-5-(hydroxymethyl)phenyl)amides are key precursors for compounds with potential biological activities, including antimicrobial and anti-inflammatory properties.
The higher nucleophilicity of the aromatic amino group compared to the primary alcohol allows for chemoselective N-acylation under controlled conditions. This protocol describes a general and robust method for the reaction of this compound with various acyl chlorides to produce the corresponding N-acyl derivatives in high purity and yield.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. A subsequent elimination of the chloride ion and deprotonation of the nitrogen atom by a base (e.g., pyridine or triethylamine) yields the stable amide product and the hydrochloride salt of the base. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.
Caption: General reaction scheme for the N-acylation of this compound.
Applications
N-(2-bromo-5-(hydroxymethyl)phenyl)amide derivatives are versatile intermediates with potential applications in medicinal chemistry. Structurally related N-acyl-bromoanilines have demonstrated a range of biological activities:
-
Antimicrobial Agents: Salicylanilides, which share structural similarities with the products of this reaction, have been investigated for their antibacterial and antifungal properties. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against various fungal and bacterial strains.[1]
-
Anti-inflammatory Agents: Certain salicylanilide derivatives have also exhibited anti-inflammatory activity by inhibiting protein denaturation, a key process in inflammation.[1]
-
Drug Discovery Scaffolds: The presence of the hydroxymethyl group and the bromine atom provides handles for further chemical modifications, making these compounds attractive scaffolds for the synthesis of more complex molecules in drug discovery programs. The amide linkage is a common feature in many pharmaceutical agents, and its formation is a critical step in their synthesis.
Data Presentation
The following table summarizes the expected outcomes for the N-acylation of this compound with various acyl chlorides. The yields are based on typical results for analogous reactions with substituted anilines, as specific data for this substrate is not widely published.
| Acyl Chloride | R Group | Product Name | Typical Yield (%) |
| Acetyl chloride | -CH₃ | N-(2-bromo-5-(hydroxymethyl)phenyl)acetamide | 85-95 |
| Propanoyl chloride | -CH₂CH₃ | N-(2-bromo-5-(hydroxymethyl)phenyl)propanamide | 80-90 |
| Butanoyl chloride | -CH₂(CH₂)₂CH₃ | N-(2-bromo-5-(hydroxymethyl)phenyl)butanamide | 80-90 |
| Benzoyl chloride | -C₆H₅ | N-(2-bromo-5-(hydroxymethyl)phenyl)benzamide | 90-98 |
Experimental Protocols
This protocol describes a general procedure for the N-acylation of this compound.
Materials and Equipment:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF (approximately 0.1-0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine or triethylamine (1.1-1.2 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of the acyl chloride (1.05-1.1 eq) in the same anhydrous solvent to the cooled mixture via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic byproducts), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-bromo-5-(hydroxymethyl)phenyl)amide.
-
Characterization: Characterize the purified product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of N-(2-bromo-5-(hydroxymethyl)phenyl)amides.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of (3-Amino-4-bromophenyl)methanol
Abstract
This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (3-Amino-4-bromophenyl)methanol. This compound is a key intermediate in the synthesis of various pharmaceutical and chemical entities, making its purity and quantification critical for quality control and process optimization. The described method utilizes a C18 stationary phase with a methanol and water mobile phase and UV detection, providing a robust and reliable analytical procedure for researchers, scientists, and drug development professionals. This document provides a comprehensive experimental protocol and illustrative diagrams to facilitate method implementation.
Introduction
This compound is a substituted aromatic amine containing both an amino and a hydroxyl functional group. Accurate and precise analytical methods are essential for determining its purity, monitoring reaction progress, and ensuring the quality of downstream products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such non-volatile and thermally labile compounds.[1] This application note outlines a starting point for an isocratic RP-HPLC method suitable for the separation and quantification of this compound from potential impurities.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade methanol and water.
-
Reference Standard: A well-characterized standard of this compound with known purity.
Chromatographic Conditions
Based on methods for similar aromatic amines and aniline homologs, the following starting conditions are proposed.[2][3]
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | Approximately 10 minutes |
Note: The UV detection wavelength of 254 nm is proposed based on the aromatic nature of the compound. For optimal sensitivity, it is recommended to determine the UV absorbance maximum of this compound in the mobile phase and adjust the detection wavelength accordingly.
Protocols
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase (Methanol:Water, 60:40).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the mobile phase to achieve a final concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound to obtain a theoretical concentration of 100 µg/mL when dissolved in 100 mL.
-
Follow the same dissolution procedure as for the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the 20 µg/mL standard solution five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analysis and Quantification
-
Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the samples is determined using the linear regression equation derived from the calibration curve.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed HPLC method. This data is for illustrative purposes and should be confirmed through method validation.
| Parameter | Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery) | 98 - 102% |
| Retention Time | Approximately 4.5 min (Hypothetical) |
Method Validation
This proposed method should be fully validated according to ICH guidelines or internal standard operating procedures.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities and degradation products.
-
Linearity: Demonstrating a proportional relationship between detector response and analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Physicochemical properties and analytical considerations for the analyte.
References
large-scale synthesis procedure for (3-Amino-4-bromophenyl)methanol
An In-depth Technical Guide to the Large-Scale Synthesis of (3-Amino-4-bromophenyl)methanol
Introduction
This compound is a valuable substituted benzyl alcohol derivative that serves as a key building block in the synthesis of a wide range of biologically active molecules and specialty chemicals.[1][2] Its bifunctional nature, featuring a primary alcohol for further elaboration and a substituted aniline core, makes it a versatile intermediate in the development of pharmaceuticals and advanced materials. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound from its corresponding carboxylic acid, designed for researchers, scientists, and drug development professionals. The procedure emphasizes safety, efficiency, and scalability, explaining the rationale behind key experimental choices to ensure reproducible and high-yielding results.
Synthetic Strategy: Chemoselective Reduction of a Carboxylic Acid
The most direct and industrially viable route to this compound is the chemoselective reduction of the commercially available starting material, 3-Amino-4-bromobenzoic acid.[3] The primary challenge in this transformation is to reduce the carboxylic acid group to a primary alcohol without affecting the other functional groups on the aromatic ring, namely the amine and the bromo substituent.
While various reducing agents exist, borane-based reagents are particularly well-suited for this purpose due to their high chemoselectivity for carboxylic acids over many other functional groups.[4] Aliphatic and aromatic carboxylic acids are reduced rapidly and quantitatively to the corresponding alcohols by borane in tetrahydrofuran.[4] This protocol employs an in situ generation of borane from sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂). This method is often preferred for large-scale synthesis due to the stability and lower cost of the reagents compared to pre-formed borane-tetrahydrofuran (BH₃·THF) solutions.[5]
The reaction mechanism involves the activation of the carboxylic acid's carbonyl group by the Lewis acidic boron, followed by hydride transfer.[5][6] The overall process is driven by the high affinity of boron for oxygen, leading to the formation of a borate ester intermediate which, upon hydrolytic workup, liberates the desired primary alcohol.[7][8]
Visualized Reaction Pathway
Sources
- 1. This compound 95% | CAS: 1261666-42-5 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Amino-4-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
application of (3-Amino-4-bromophenyl)methanol in medicinal chemistry
An In-Depth Guide to the Application of (3-Amino-4-bromophenyl)methanol in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. This compound, a seemingly simple aromatic compound, represents a highly versatile and strategically valuable building block. Its unique trifunctional nature—possessing a nucleophilic primary amine, a bromine atom primed for cross-coupling reactions, and a primary alcohol suitable for oxidation or derivatization—offers chemists a powerful platform for generating molecular diversity and complexity. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols and expert insights into its role in the synthesis of advanced drug candidates, particularly in the realm of kinase inhibitors.
The Strategic Value of this compound
The utility of this compound lies in the distinct reactivity of its three functional groups, which can be addressed chemoselectively to build complex molecular architectures. Understanding the role of each component is key to leveraging its full potential.
-
The Amino Group (C3-Position): As a primary aromatic amine, this group is a key nucleophile. It is the principal site for forming amide, sulfonamide, or urea linkages, which are critical pharmacophoric elements in many kinase inhibitors, often serving as hydrogen bond donors to the hinge region of the kinase active site.
-
The Bromo Group (C4-Position): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the exploration of Structure-Activity Relationships (SAR) and the targeting of specific pockets within an enzyme's active site.
-
The Methanol Group (C1-Position): The primary alcohol offers multiple synthetic avenues. It can be oxidized to an aldehyde for use in reductive aminations or Wittig reactions, or further to a carboxylic acid. Alternatively, it can be converted into an ether linkage, providing another vector for molecular elaboration.
The interplay of these functionalities allows for a modular and divergent approach to library synthesis, as illustrated below.
Caption: Synthetic utility of this compound.
Key Synthetic Transformations & Protocols
The following sections provide detailed, field-proven protocols for the most critical reactions involving this compound. These protocols are designed to be self-validating, with explanations for key steps and potential troubleshooting advice.
Protocol 1: Chemoselective N-Acylation
This protocol describes the formation of an amide bond at the amino group, a foundational step in creating many inhibitor backbones. The key challenge is to achieve this selectively without engaging the benzylic alcohol.
Rationale: The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial.[1] It effectively scavenges the HCl generated from the acyl chloride without promoting side reactions like O-acylation or substitution of the benzylic alcohol. Dichloromethane (DCM) is an excellent solvent due to its inertness and ability to dissolve both the starting material and reagents.[1]
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (to a concentration of approx. 0.1 M). Add DIPEA (1.5 equiv) to the solution and stir for 5 minutes.[1]
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 equiv) dropwise via syringe over 10 minutes. A white precipitate of DIPEA hydrochloride will likely form.[1]
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acid wash removes excess DIPEA, while the base wash removes any unreacted acyl chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Data Summary Table for N-Acylation
| Parameter | Value/Condition | Rationale |
| Acylating Agent | Acyl Chloride / Anhydride | Highly reactive electrophiles for efficient amide bond formation.[2][3] |
| Base | DIPEA (non-nucleophilic) | Prevents O-acylation and other side reactions.[1] |
| Solvent | Anhydrous DCM | Inert, good solubility for reactants, easily removed. |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes potential side reactions. |
| Typical Yield | >85% | Based on analogous reactions with substituted anilines.[3] |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the aryl bromide with a boronic acid, a cornerstone of modern medicinal chemistry for building biaryl structures.
Rationale: The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling.[4] Pd(PPh₃)₄ is a robust and commonly used catalyst. A base, such as K₃PO₄ or Cs₂CO₃, is required to activate the boronic acid for transmetalation.[5][6] A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure solubility of both the organic and inorganic reagents.[7]
Materials:
-
N-protected-(3-amino-4-bromophenyl)methanol (from Protocol 1)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl Acetate
-
Anhydrous MgSO₄
-
Round-bottom flask, reflux condenser, magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the N-protected aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[7]
-
Inert Atmosphere: Equip the flask with a reflux condenser. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 1,4-dioxane/water (4:1) solvent mixture. Add the Pd(PPh₃)₄ catalyst (0.05 equiv).[6]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting bromide is consumed, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 3: Oxidation of the Benzylic Alcohol to an Aldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde, which can then be used in subsequent reactions like reductive amination.
Rationale: A TEMPO-mediated oxidation system is highly effective for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[8][9] This system is chemoselective and tolerates the presence of the amine group on the aromatic ring.[8]
Materials:
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.01 equiv)
-
Sodium hypochlorite (NaOCl) solution (household bleach, ~8.25%) (1.2 equiv)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 equiv) in DCM in a round-bottom flask. Add an aqueous solution of NaHCO₃.
-
Catalyst Addition: Add TEMPO (0.01 equiv) to the biphasic mixture.
-
Oxidation: Cool the flask to 0 °C in an ice bath. Add the NaOCl solution dropwise while stirring vigorously. The reaction is often indicated by a color change.
-
Reaction: Stir at 0 °C for 30-60 minutes, monitoring by TLC.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. The resulting aldehyde may be unstable and is often best used immediately in the next step.
Case Study: Application in the Synthesis of TrkA Kinase Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are key targets in oncology. Many potent Trk inhibitors, such as Larotrectinib, feature a core structure that can be conceptually derived from building blocks like this compound.[10] While the exact patented syntheses may use different intermediates, the chemical logic remains the same.[11][12] A hypothetical synthesis demonstrates the power of our scaffold.
-
Step A (N-Acylation): The amino group of this compound is reacted with a suitable heterocyclic acyl chloride to form a stable amide bond, establishing the hinge-binding motif.
-
Step B (Suzuki Coupling): The bromine atom is then subjected to a Suzuki coupling with a boronic acid ester, such as a protected pyrazole or indole derivative. This builds out the core of the inhibitor, targeting the solvent-front region of the kinase.
-
Step C (Functionalization of Methanol): The methanol group can be used to attach a solubilizing group. For instance, it could be converted to a mesylate and displaced with a cyclic amine like piperidine to enhance pharmacokinetic properties.
This modular approach allows for rapid library generation to optimize potency, selectivity, and drug-like properties.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its trifunctional nature provides a robust and flexible platform for the synthesis of complex, biologically active molecules. The ability to perform chemoselective N-acylation, palladium-catalyzed cross-coupling, and alcohol modification in a controlled, stepwise manner makes it an invaluable asset in modern drug discovery campaigns, particularly in the pursuit of novel kinase inhibitors. As synthetic methodologies continue to advance, the applications for this versatile scaffold are poised to expand even further.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 10. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 11. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
- 12. CN107987082A - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Amino-4-bromophenyl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (3-Amino-4-bromophenyl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the common challenges associated with this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am seeing a significant amount of a byproduct with a mass corresponding to the loss of bromine in my final product. What is happening and how can I prevent it?
Answer:
This is a very common issue and the byproduct you are observing is most likely (3-aminophenyl)methanol. The formation of this impurity arises from a side reaction known as reductive dehalogenation .
Causality:
Aryl bromides are susceptible to the cleavage of the carbon-bromine (C-Br) bond under reducing conditions, especially with powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) or during catalytic hydrogenation.[1][2] The mechanism can involve the formation of radical intermediates or direct hydride attack on the aromatic ring. The presence of an electron-donating amino group on the ring can further influence the electronic environment and potentially facilitate this side reaction.
Troubleshooting & Prevention:
To minimize the formation of the dehalogenated side product, consider the following strategies:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): While effective for reducing carboxylic acids, it is a very strong and often aggressive reducing agent.[3] To minimize dehalogenation, ensure the reaction is carried out at low temperatures (e.g., 0 °C to room temperature) and that the addition of the hydride is slow and controlled.
-
Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is a milder and more chemoselective reducing agent for carboxylic acids.[4][5] It has a lower propensity for causing reductive dehalogenation compared to LiAlH₄.[4]
-
-
Reaction Conditions:
-
Temperature Control: Maintain a low and consistent temperature throughout the reaction. Runaway temperatures can significantly increase the rate of dehalogenation.
-
Stoichiometry: Use the minimum effective amount of the reducing agent. A large excess of hydride can drive the dehalogenation reaction.
-
-
Alternative Synthetic Routes: If dehalogenation remains a persistent issue, consider synthesizing the molecule via a route that avoids harsh reduction conditions in the final step. For example, reduction of a protected aldehyde precursor followed by deprotection.
Below is a diagram illustrating the main reaction and the dehalogenation side reaction.
Caption: Desired reduction versus the dehalogenation side reaction.
Question 2: My reaction seems to have stalled, and I am isolating unreacted starting material (3-amino-4-bromobenzoic acid). What could be the cause?
Answer:
Incomplete conversion is another common challenge, often related to the choice and handling of the reducing agent.
Causality:
-
Deprotonation by Strong Hydride Reagents: When using a strong, basic reducing agent like LiAlH₄, the first equivalent of the hydride will be consumed in an acid-base reaction, deprotonating the carboxylic acid to form a lithium carboxylate salt.[6] This carboxylate is less electrophilic and therefore less reactive towards reduction. An insufficient amount of the reducing agent will lead to incomplete conversion.
-
Borane-Amine Complex Formation: Borane (BH₃) is a Lewis acid and can form a stable complex with the amino group on your starting material.[7] This can sequester the reducing agent, making it unavailable for the reduction of the carboxylic acid.
-
Reagent Quality: Both LiAlH₄ and BH₃ are moisture-sensitive. Degradation of the reagent due to improper storage or handling will result in a lower effective concentration and incomplete reaction.
Troubleshooting & Prevention:
-
Stoichiometry of LiAlH₄: When using LiAlH₄, ensure you are using a sufficient excess to account for the initial deprotonation of the carboxylic acid and any other acidic protons (like the amine). Typically, at least 1.5-2 equivalents are required for the reduction of a carboxylic acid.
-
Managing Borane Reactions:
-
Excess Borane: Use a slight excess of borane to ensure enough is available for the reduction after potential complexation with the amine.
-
Slow Addition: Adding the borane solution slowly to the solution of the carboxylic acid can help to favor the reduction pathway.
-
-
Reagent Handling: Always use freshly opened or properly stored reducing agents. Handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.
The following diagram illustrates the initial steps that can lead to incomplete reactions.
Caption: Potential pathways leading to incomplete reactions.
Question 3: I am synthesizing this compound from the corresponding ester. What are the potential side products in this case?
Answer:
When starting from an ester, such as methyl 3-amino-4-bromobenzoate, you can encounter different side products compared to the carboxylic acid reduction.
Causality and Potential Side Products:
-
Aldehyde Intermediate: The reduction of an ester with a hydride reagent proceeds through an aldehyde intermediate.[3] While this intermediate is typically more reactive than the starting ester and is quickly reduced to the primary alcohol, under certain conditions (e.g., very low temperatures, sterically hindered reagents), it might be possible to isolate small amounts of the aldehyde.
-
Transesterification: If the reaction is performed in an alcohol solvent that is different from the alcohol portion of the ester (e.g., reducing a methyl ester in ethanol), transesterification can occur, leading to a mixture of esters and potentially complicating the reaction and purification.
-
Incomplete Reduction: Similar to the carboxylic acid reduction, insufficient reducing agent or poor reagent quality can lead to the recovery of unreacted starting ester.
Troubleshooting & Prevention:
-
Ensure Complete Reduction: Use a sufficient excess of the reducing agent (e.g., LiAlH₄) to drive the reaction to completion past the aldehyde stage.
-
Choice of Solvent: Use an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether for the reduction to avoid transesterification.
-
Purification: If you suspect the presence of the aldehyde, it can often be separated from the desired alcohol by column chromatography.
The table below summarizes the common starting materials and their associated key side products.
| Starting Material | Common Reducing Agent(s) | Key Potential Side Product(s) | Mitigation Strategy |
| 3-Amino-4-bromobenzoic acid | LiAlH₄, BH₃·THF | (3-aminophenyl)methanol (dehalogenated) | Use BH₃·THF, maintain low temperature |
| 3-Amino-4-bromobenzoic acid | LiAlH₄, BH₃·THF | Unreacted starting material | Use sufficient excess of reducing agent |
| Methyl 3-amino-4-bromobenzoate | LiAlH₄ | 3-Amino-4-bromobenzaldehyde (intermediate) | Ensure sufficient reducing agent and reaction time |
| Methyl 3-amino-4-bromobenzoate | LiAlH₄ | Unreacted starting ester | Check reagent quality and stoichiometry |
Experimental Protocols
Protocol 1: Reduction of 3-Amino-4-bromobenzoic Acid with Borane-THF Complex
This protocol is designed to minimize reductive dehalogenation.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-4-bromobenzoic acid (1.0 eq).
-
Dissolution: Add anhydrous THF to the flask to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
-
Addition of Borane: Slowly add a solution of borane-THF complex (BH₃·THF, ~1.5-2.0 eq) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until the bubbling ceases.
-
Workup: Remove the solvent under reduced pressure. Add 1 M HCl and stir for 30 minutes. Basify the aqueous layer with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
preventing oxidation of (3-Amino-4-bromophenyl)methanol during reaction
A Guide to Preventing Oxidation During Synthetic Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for preventing the oxidation of (3-Amino-4-bromophenyl)methanol during chemical reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Understanding the Challenge: The Dual Threat of Oxidation
This compound is a valuable building block in organic synthesis. However, its structure contains two functional groups highly susceptible to oxidation: an aromatic amine and a primary benzylic alcohol.
-
Aromatic Amine Oxidation: The electron-rich amino group can be easily oxidized, leading to the formation of colored impurities and complex side products. This process can be initiated by atmospheric oxygen, especially in the presence of light, heat, or trace metal catalysts.
-
Benzylic Alcohol Oxidation: The primary alcohol group is prone to oxidation to form the corresponding benzaldehyde, which can be further oxidized to a carboxylic acid.[1][2][3] This not only consumes your starting material but also introduces impurities that can be difficult to separate.
The combined sensitivity of these two groups makes this compound particularly vulnerable to degradation, potentially leading to reduced yields, complex product mixtures, and failed reactions.
Core Preventative Strategies
To ensure the successful use of this compound, two primary strategies should be employed: the rigorous exclusion of atmospheric oxygen and the use of chemical antioxidants.
Maintaining an Inert Atmosphere
The most effective way to prevent oxidation is to physically remove oxygen from the reaction environment.[4][5] This is achieved by working under an inert atmosphere, typically using nitrogen or argon gas. Even small amounts of oxygen can be detrimental, so proper technique is crucial.[4]
Q1: What is an inert atmosphere, and why is it so critical?
A1: An inert atmosphere is an environment that is free of reactive gases like oxygen and moisture.[6] For a compound like this compound, which has functional groups that readily react with oxygen, maintaining an inert atmosphere is the first line of defense against degradation.[4][6] This prevents the formation of unwanted oxidized byproducts, leading to cleaner reactions and higher yields.
Q2: What is a Schlenk line, and how do I use it?
A2: A Schlenk line is a piece of laboratory equipment that allows chemists to manipulate air-sensitive compounds.[6][7] It consists of a dual manifold with one line connected to a vacuum pump and the other to a source of high-purity inert gas (nitrogen or argon).[4][7] This setup allows you to evacuate the air from your reaction flask and backfill it with an inert gas, a process that is typically repeated three times to ensure all oxygen has been removed.[6][8]
Q3: I don't have a Schlenk line. Can I still create an inert atmosphere?
A3: Yes, simpler methods can be effective for many applications. The "balloon method" is a common and cost-effective technique.[5][9][10] This involves sealing your reaction flask with a rubber septum and then using a needle attached to a balloon filled with inert gas to purge the flask.[5][10] An outlet needle is used to allow the displaced air to escape.[5] After purging for several minutes, the outlet needle is removed, and the balloon maintains a positive pressure of inert gas, preventing air from entering the flask.[5][10]
Experimental Protocol: General Reaction Under Inert Atmosphere
This protocol outlines the general steps for setting up a reaction with this compound under an inert atmosphere using the balloon method.
Materials:
-
Round-bottom flask, appropriately sized for the reaction volume
-
Magnetic stir bar
-
Rubber septum
-
Nitrogen or argon balloon with a needle
-
Exit needle
-
Syringes and needles for liquid transfers
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (typically at >120°C for several hours) to remove any adsorbed moisture and allowed to cool in a desiccator.[5]
-
Assembly: Place a magnetic stir bar in the reaction flask and seal it with a rubber septum.
-
Inerting the Flask: Insert the needle from the inert gas balloon and a second, open "exit" needle through the septum.[5]
-
Purging: Allow the inert gas to flush the flask for 5-10 minutes to displace the air.[5]
-
Establishing Positive Pressure: Remove the exit needle first, followed by the inert gas needle. The balloon will create a slight positive pressure inside the flask.[5]
-
Reagent Addition: Add this compound and any other solid reagents to the flask under a positive flow of inert gas. Solvents and liquid reagents should be added via syringe through the septum.
-
Running the Reaction: Maintain the inert atmosphere throughout the course of the reaction by keeping the balloon attached.
Chemical Antioxidants: A Second Layer of Defense
In addition to an inert atmosphere, the use of a chemical antioxidant can provide further protection against trace amounts of oxygen that may be present. Antioxidants function by reacting with and neutralizing reactive oxygen species.
Q1: What type of antioxidant is suitable for my reaction?
A1: For organic synthesis, hindered phenolic antioxidants are often a good choice. Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant that is compatible with a broad range of reaction conditions.[11][12] It acts as a radical scavenger, preventing the propagation of oxidative chain reactions.[11] Aromatic amine-based antioxidants are also highly effective.[13][14][15]
Q2: How much antioxidant should I add?
A2: Antioxidants are typically used in catalytic amounts. A concentration of 0.1-1.0 mol% relative to the this compound is a good starting point. It is advisable to conduct a small-scale trial to determine the optimal concentration for your specific reaction.
Q3: Will the antioxidant interfere with my reaction?
A3: While BHT is generally non-interfering in many common organic reactions, it is always a possibility.[11] A control experiment without the antioxidant (but still under an inert atmosphere) can help determine if there is any unexpected reactivity. If interference is suspected, consider other hindered phenol antioxidants or aromatic amine-based alternatives.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown or black | Oxidation of the aromatic amine moiety. | 1. Improve the inert atmosphere technique. Ensure the flask is properly purged and that there are no leaks in the system. 2. Add a hindered phenolic antioxidant like BHT (0.1-1.0 mol%). 3. Ensure solvents are properly degassed. |
| Formation of an aldehyde or carboxylic acid byproduct is observed | Oxidation of the benzylic alcohol. | 1. Strictly maintain an inert atmosphere throughout the reaction. 2. Consider adding an antioxidant. 3. If the reaction is heated, ensure the temperature is carefully controlled, as higher temperatures can accelerate oxidation. |
| Low yield of the desired product | Degradation of the starting material due to oxidation. | 1. Implement both inert atmosphere techniques and the use of an antioxidant. 2. Analyze the starting material for purity before use to ensure it has not already partially oxidized during storage. |
| Inconsistent results between batches | Variable levels of oxygen exposure. | 1. Standardize the inert atmosphere protocol to ensure consistency. 2. Routinely check the purity of the this compound before each reaction. |
Monitoring Oxidation: Analytical Techniques
To assess the stability of your starting material and to check for the presence of oxidation byproducts in your reaction mixture, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for monitoring the purity of this compound and detecting the formation of less volatile oxidation products.[16][17] A reversed-phase C18 column with a UV detector is a suitable setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile oxidation byproducts, such as the corresponding aldehyde.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to detect the presence of oxidation products. For example, the appearance of a signal around 9-10 ppm in the 1H NMR spectrum would indicate the formation of an aldehyde.[20][21]
Visualizing the Oxidation Pathway and Prevention
The following diagram illustrates the potential oxidation pathways of this compound and the points at which the preventative strategies intervene.
Caption: Oxidation pathways and preventative measures.
Storage and Handling Recommendations
To minimize oxidation during storage, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[22][23] Storing under an inert atmosphere is also recommended for long-term stability.[22]
References
- 1. EGUsphere - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [egusphere.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 6. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 12. qjmhs.com [qjmhs.com]
- 13. performanceadditives.us [performanceadditives.us]
- 14. nbinno.com [nbinno.com]
- 15. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. iosrjournals.org [iosrjournals.org]
- 18. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00489K [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. chemicalbook.com [chemicalbook.com]
- 23. chemscene.com [chemscene.com]
how to improve the solubility of (3-Amino-4-bromophenyl)methanol in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with (3-amino-4-bromophenyl)methanol in chemical reactions.
Troubleshooting Guides
This section offers step-by-step guidance for resolving common solubility issues encountered during experiments.
Q1: My this compound is not dissolving in the selected reaction solvent. What should I do?
A1: If you are experiencing poor solubility, a systematic approach can help identify a suitable solvent system. Follow the steps outlined in the workflow below.
Caption: Troubleshooting workflow for addressing insolubility of this compound.
Q2: How do I perform a systematic solvent screening?
A2: A systematic solvent screening is crucial to identify an appropriate solvent. The principle of "like dissolves like" is a good starting point. Given that this compound has both polar (amino, hydroxyl) and nonpolar (bromophenyl) groups, a range of solvents should be tested.
Experimental Protocol: Isothermal Shake-Flask Method
This method is a reliable way to determine the equilibrium solubility of a compound.
Materials and Reagents:
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This compound (high purity)
-
A selection of analytical grade solvents (see table below)
-
Small vials with caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid should be visible.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C) for 24-72 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed until the excess solid has settled.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it to remove any undissolved solid.
-
Analysis: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method.
-
Data Recording: Record the solubility data in a table.
Data Presentation: Solubility Screening Table
As no specific quantitative solubility data for this compound is publicly available, researchers can use the following table to record their experimental findings.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Polar Protic | Water | 25 | ||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | ||
| N,N-Dimethylformamide (DMF) | 25 | |||
| Acetonitrile | 25 | |||
| Tetrahydrofuran (THF) | 25 | |||
| Nonpolar | Toluene | 25 | ||
| Dichloromethane (DCM) | 25 | |||
| Ethyl Acetate | 25 |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an amino alcohol.[1][2][3] Such compounds, containing both amino (-NH₂) and hydroxyl (-OH) functional groups, are generally expected to be soluble in polar solvents due to their ability to form hydrogen bonds.[1][2] However, the presence of the bromophenyl ring introduces significant nonpolar character, which may limit its solubility in highly polar solvents like water and enhance its solubility in organic solvents of moderate polarity.
Caption: Potential interactions of this compound with solvents.
Q2: Can temperature be used to improve the solubility?
A2: Yes, in many cases, gently heating the mixture can increase the solubility of a compound.[4] However, it is crucial to be cautious as excessive heat can lead to the degradation of thermally sensitive reagents. It is recommended to first determine the thermal stability of this compound if high temperatures are required.
Q3: Is pH adjustment a viable method to enhance solubility?
A3: For reactions in protic solvents like water or alcohols, pH adjustment can be a very effective technique.[4] The amino group on this compound is basic and can be protonated by adding a dilute acid (e.g., HCl). The resulting ammonium salt is typically much more soluble in polar solvents than the free base.[4]
Q4: What are co-solvents and how can they help?
A4: A co-solvent is a small amount of a solvent in which the compound is highly soluble, added to the main reaction solvent in which it is poorly soluble.[4][5] For instance, if your reaction is in dichloromethane (DCM) where the compound is sparingly soluble, adding a small percentage (e.g., 5-10%) of a solvent like DMSO or DMF, in which it is highly soluble, can significantly improve the overall solubility.[4][5]
Q5: What if none of these methods work?
A5: If conventional methods fail, it may be necessary to consider alternative synthetic strategies. For some reactions, especially cross-coupling reactions, solvent-free techniques using ball milling have been successfully employed for poorly soluble reactants.[6][7] This approach avoids solubility issues altogether by performing the reaction in the solid state.[6][7]
References
Technical Support Center: Palladium Catalyst Removal from (3-Amino-4-bromophenyl)methanol Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures containing (3-Amino-4-bromophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving this compound?
A1: The primary difficulty arises from the presence of the amino group in the this compound structure. The nitrogen atom of the amino group is a Lewis base and can coordinate to the palladium catalyst, forming stable complexes that can be difficult to remove using standard purification methods.[1][2] This coordination can keep the palladium species solubilized in the organic phase, making its separation from the desired product challenging.
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[1]
Q3: What are the most common methods for removing palladium catalysts from organic reaction mixtures?
A3: The most common methods for palladium removal include:
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Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1][3]
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Scavenging: Employing molecules that selectively bind to palladium, facilitating its removal by filtration.[1][4]
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Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[5][6]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[1][3]
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Chromatography: Using techniques like column chromatography to separate the product from the catalyst.[3][6]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[1][7] The scavenger is added to the reaction mixture where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[1]
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal from this compound reaction mixtures and provides step-by-step solutions.
Problem 1: Ineffective Removal of Palladium with Simple Filtration
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Symptom: Significant levels of palladium remain in the filtrate after passing the reaction mixture through a standard filter paper or even Celite.
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Possible Cause 1: Soluble Palladium Species. Filtration is primarily effective for heterogeneous catalysts (e.g., Pd/C). Homogeneous catalysts or leached palladium species will pass through the filter. The amino group on your molecule may be complexing with palladium, keeping it in solution.
-
Solution:
-
Switch to a Scavenging Method: Employ a palladium scavenger with a high affinity for the specific palladium species in your reaction (e.g., Pd(0) or Pd(II)). Thiol-based scavengers are generally effective for Pd(II).[5]
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Use Activated Carbon: Activated carbon can effectively adsorb a wide range of palladium species.[8][9]
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Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent before filtration.[5]
-
Problem 2: Low Efficiency of Palladium Scavengers
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Symptom: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger depends on the oxidation state of the palladium and the solvent system.[5]
-
Solution:
-
Screen Different Scavengers: Test a panel of scavengers (e.g., thiol-based, amine-based, TMT-based) to identify the most effective one for your specific reaction conditions.[5]
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Consider the Palladium Oxidation State: Thiol-based scavengers are often more effective for Pd(II), while other types may be better for Pd(0).[5]
-
-
Possible Cause 2: Insufficient Scavenger Loading or Reaction Time.
-
Solution:
Problem 3: Significant Product Loss During Palladium Removal
-
Symptom: Low yield of this compound after the palladium removal step.
-
Possible Cause: Product Adsorption onto the Scavenger or Activated Carbon. The polar nature of your product, with its amino and hydroxyl groups, can lead to non-specific binding to the solid support.
-
Solution:
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Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to minimize product loss.[3]
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Thoroughly Wash the Solid Support: After filtration, wash the scavenger or carbon cake with fresh solvent to recover any adsorbed product.[3]
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Screen Different Scavengers: Some scavengers may have a lower affinity for your product than others.[5]
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Change the Solvent: A solvent in which your product is highly soluble may reduce its adsorption to the solid support.[3]
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Consider Alternative Methods: If product loss remains high, explore other purification techniques like crystallization or liquid-liquid extraction.[3]
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite) | Variable (for heterogeneous Pd) | Simple, fast, and inexpensive.[6][10] | Ineffective for soluble palladium species.[5] |
| Activated Carbon | >90% | Broadly effective for various palladium species, low cost.[8][11] | Can lead to product loss due to non-specific adsorption.[12] |
| Thiol-based Scavengers | >99% | High efficiency and selectivity, especially for Pd(II).[5][7] | Higher cost compared to activated carbon, potential for product binding.[12] |
| TMT-based Scavengers | >99% | High efficiency for a broad range of palladium species, high loading capacity.[1][13][14] | Higher cost. |
| Crystallization | Variable | Can be highly effective for achieving high purity.[1] | Product must be crystalline; palladium may co-crystallize. |
| Chromatography | >95% | Can effectively separate product from catalyst.[6] | Can be time-consuming, requires significant solvent, and may lead to product loss on the column. |
Efficiency can vary significantly based on reaction conditions.
Table 2: Performance of Selected Palladium Scavengers
| Scavenger Type | Support | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Reference |
| Silica-Based Thiol | Silica | >1000 | <10 | >99% | [2] |
| Biotage® MP-TMT | Macroporous Polystyrene | ~1200 | <10 | >99% | [2] |
| Carboxen® 564 | Synthetic Carbon | 1250 | 12 | ~99% | [12] |
| Polystyrene-bound TMT | Polystyrene | 1500-1600 | <10 | >99% | [14] |
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger
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Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).[3]
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., thiol-functionalized silica or polymer-bound TMT). A typical starting point is 3-5 molar equivalents relative to the initial amount of palladium catalyst used.[2]
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Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[3]
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Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[3]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[2]
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[2]
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.[2]
-
Analysis: Determine the residual palladium concentration in the purified product.
Mandatory Visualization
Caption: Workflow for Palladium Catalyst Removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up 3-Amino-4-bromobenzyl Alcohol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-bromobenzyl alcohol, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 3-Amino-4-bromobenzyl alcohol?
A common and effective strategy for the synthesis of 3-Amino-4-bromobenzyl alcohol is the reduction of a suitable precursor, such as 3-amino-4-bromobenzoic acid or its ester derivative. The direct reduction of the carboxylic acid can be challenging, and often, esterification is performed prior to the reduction step. A robust reducing agent like Lithium Aluminum Hydride (LiAlH₄) is frequently employed for this transformation. An alternative route could involve the reduction of 3-amino-4-bromobenzaldehyde.
Q2: What are the primary challenges when scaling up the synthesis of 3-Amino-4-bromobenzyl alcohol?
Scaling up the synthesis of 3-Amino-4-bromobenzyl alcohol presents several challenges:
-
Exothermic Reaction Control: The reduction of carboxylic acids or esters with hydrides like LiAlH₄ is highly exothermic. Managing the heat generated is critical at a larger scale to prevent runaway reactions and ensure safety and product quality.[1]
-
Reagent Handling and Addition: Safe handling and controlled addition of pyrophoric and water-reactive reagents like LiAlH₄ are crucial, especially in large quantities.
-
Work-up and Quenching: The quenching of excess reducing agent and the work-up of the reaction mixture can be hazardous and difficult to manage at scale. The formation of gelatinous aluminum salts can complicate product extraction.
-
Product Isolation and Purification: 3-Amino-4-bromobenzyl alcohol is a polar compound, which can lead to challenges in extraction from aqueous layers and purification by chromatography.[2]
-
Impurity Profile and Control: Side reactions, such as over-reduction or incomplete reaction, can lead to a complex impurity profile that is challenging to manage and remove at a larger scale.
Q3: What are the expected impurities in the synthesis of 3-Amino-4-bromobenzyl alcohol?
Based on the reduction of 3-amino-4-bromobenzoic acid, potential impurities could include:
-
Starting Material: Unreacted 3-amino-4-bromobenzoic acid.
-
Over-reduction Products: Formation of 3-amino-4-bromotoluene through complete reduction of the alcohol.
-
Intermediate Aldehyde: Residual 3-amino-4-bromobenzaldehyde if the reduction is incomplete.
-
Side-reaction Products from Bromination: If the starting material synthesis involves bromination of an aromatic amine, polysubstituted byproducts could be carried over.[3][4]
-
Solvent Adducts and Degradation Products: Depending on the reaction and work-up conditions.
Q4: How can I purify 3-Amino-4-bromobenzyl alcohol at a large scale?
Purification of polar amino alcohols at an industrial scale can be challenging. Common techniques include:
-
Crystallization: If the product is a solid and a suitable solvent system can be identified, crystallization is often the most effective and scalable purification method.
-
Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be expensive and cumbersome for large quantities. Specialized industrial-scale chromatography systems may be required. The use of basic alumina might be a better alternative to silica for basic compounds.[2]
-
Extraction: Careful control of pH during aqueous work-up can help to minimize product loss and separate acidic or basic impurities.
-
Salt Formation: Conversion of the amine to a salt (e.g., hydrochloride) can facilitate purification through crystallization, followed by neutralization to recover the free base.
Troubleshooting Guides
Low Yield
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Inactive reducing agent (e.g., LiAlH₄). | Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Perform a small-scale test reaction with a known substrate to verify its activity. |
| Insufficient amount of reducing agent. | The presence of an acidic proton on the benzoic acid and the amine will consume additional equivalents of the reducing agent. Ensure an adequate excess of the reducing agent is used. | |
| Poor quality starting material. | Verify the purity of the 3-amino-4-bromobenzoic acid or its ester. Impurities can interfere with the reaction. | |
| Significant amount of unreacted starting material | Incomplete reaction. | Increase the reaction time or temperature (with caution, monitoring for side reactions). Ensure efficient mixing, especially at a larger scale, to maintain homogeneity. |
| Poor solubility of starting material. | Use a suitable anhydrous solvent in which the starting material has adequate solubility, such as tetrahydrofuran (THF). | |
| Product loss during work-up | Product is water-soluble. | During aqueous extraction, saturate the aqueous layer with NaCl to decrease the polarity and reduce the solubility of the product. Use a more polar organic solvent for extraction, such as ethyl acetate, and perform multiple extractions. |
| Emulsion formation during extraction. | The formation of aluminum salts can lead to emulsions. A careful quenching procedure, such as the Fieser workup (sequential addition of water, 15% NaOH solution, then more water), can help to precipitate the salts for easier filtration. |
Impurity Formation
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Presence of 3-amino-4-bromotoluene | Over-reduction of the benzyl alcohol. | Use a milder reducing agent or control the reaction temperature at a lower range. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed. |
| Presence of 3-amino-4-bromobenzaldehyde | Incomplete reduction of the carboxylic acid/ester. | Ensure a sufficient amount of reducing agent is used and allow for adequate reaction time. |
| Formation of colored impurities | Oxidation of the amino group. | Aromatic amines can be sensitive to air oxidation. Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon). |
| Polybrominated impurities | Impurities from the starting material synthesis. | Ensure the purity of the starting 3-amino-4-bromobenzoic acid. If synthesizing the starting material, control the bromination conditions carefully to avoid polysubstitution.[4] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a structurally similar compound, 2-Amino-5-bromobenzyl alcohol, which can be adapted for the synthesis of 3-Amino-4-bromobenzyl alcohol.[5] Caution: This procedure involves highly reactive and hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Reduction of 2-Amino-5-bromobenzoic Acid with LiAlH₄ [5]
| Step | Procedure |
| 1. Reaction Setup | To a dry 1-L round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol, 1.0 equiv) and 400 mL of anhydrous THF. Fit the flask with a septum and a nitrogen inlet needle. |
| 2. Cooling | Cool the solution in an ice bath under a nitrogen atmosphere. |
| 3. Addition of Reducing Agent | Add Lithium aluminum hydride (5.00 g, 132 mmol, 2.9 equiv) portion-wise (in 0.5 g portions) over 1 hour by temporarily removing the septum. Caution: LiAlH₄ reacts violently with water and is pyrophoric. |
| 4. Reaction | Allow the reaction mixture to warm slowly to room temperature and stir overnight (approximately 20 hours). Monitor the reaction progress by TLC. |
| 5. Quenching | Cool the reaction mixture in an ice bath. Slowly pour the crude reaction mixture into 400 mL of ethyl acetate in a 2-L Erlenmeyer flask. Caution: Quenching is highly exothermic. |
| 6. Work-up | Slowly add 50 mL of water to the stirred mixture over 30 minutes to quench the excess LiAlH₄. Add an additional 450 mL of water and stir until two distinct layers form. |
| 7. Extraction | Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with 500 mL of ethyl acetate. |
| 8. Washing and Drying | Combine the organic layers, wash with 600 mL of brine, and dry over anhydrous Na₂SO₄. |
| 9. Concentration | Filter the solution and remove the solvent by rotary evaporation to yield the crude product as a light yellow solid. |
| 10. Purification | Recrystallize the crude material from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the purified product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of Benzoic Acid Analogs.
| Parameter | 2-Amino-5-bromobenzoic Acid Reduction[5] | 3-Amino-4-bromophenol Synthesis (Reduction Step)[6][7] |
| Starting Material | 2-Amino-5-bromobenzoic acid | 3-Nitro-4-bromophenol |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Hydrazine hydrate |
| Catalyst | None | Ferric oxide |
| Solvent | Tetrahydrofuran (THF) | Ethanol |
| Temperature | 0 °C to Room Temperature | 50-100 °C (Reflux) |
| Reaction Time | ~20 hours | 2-5 hours |
| Yield | 80-88% (of 2-Amino-5-bromobenzyl alcohol) | Not specified for the isolated product |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 3-Amino-4-bromobenzyl alcohol.
Caption: Troubleshooting logic for scaling up 3-Amino-4-bromobenzyl alcohol synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 7. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]
identifying by-products in (3-Amino-4-bromophenyl)methanol reactions by mass spec
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Amino-4-bromophenyl)methanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify potential by-products in your reactions using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and straightforward method for the synthesis of this compound is the reduction of commercially available starting materials such as 3-amino-4-bromobenzaldehyde or 3-amino-4-bromobenzoic acid. A widely used reducing agent for this transformation is sodium borohydride (NaBH₄) due to its selectivity in reducing aldehydes and ketones.[1][2][3]
Q2: What are the expected by-products when synthesizing this compound by reduction?
Several by-products can be anticipated depending on the starting material and reaction conditions. These may include:
-
Unreacted Starting Material: Incomplete reduction can lead to the presence of residual 3-amino-4-bromobenzaldehyde or 3-amino-4-bromobenzoic acid in the final product mixture.
-
Over-reduction Products: While less common with sodium borohydride, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the aromatic ring or the removal of the bromine atom.
-
Oxidation Products: The amino group and the benzylic alcohol are susceptible to oxidation, which can occur during the reaction or workup if exposed to air for extended periods. This can lead to the formation of the corresponding aldehyde or carboxylic acid.[4]
-
Side-products from the Starting Material: Impurities present in the initial 3-amino-4-bromobenzaldehyde or 3-amino-4-bromobenzoic acid can be carried through the reaction and appear as by-products.
Q3: How can mass spectrometry help in identifying these by-products?
Mass spectrometry is a powerful analytical technique for identifying compounds by measuring their mass-to-charge ratio (m/z). By analyzing the mass spectrum of your reaction mixture, you can identify the molecular ions of your expected product and potential by-products. The fragmentation patterns of these ions can provide further structural information to confirm their identities.[5]
Troubleshooting Guide: By-product Identification by Mass Spectrometry
This section provides a systematic approach to identifying potential by-products in your this compound reactions using mass spectrometry.
Step 1: Analyze the Mass Spectrum for Expected Molecular Ions
The first step is to look for the molecular ion peak ([M]⁺) of your target compound and potential by-products. The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ and [M+2]⁺ Peaks (m/z) |
| This compound | C₇H₈BrNO | 202.05 | 202, 204 |
| 3-Amino-4-bromobenzaldehyde | C₇H₆BrNO | 200.03 | 200, 202 |
| 3-Amino-4-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 216, 218 |
| 3-Amino-4-bromobenzyl amine (potential over-reduction) | C₇H₉BrN₂ | 217.07 | 217, 219 |
| (3-Aminophenyl)methanol (de-brominated) | C₇H₉NO | 123.15 | 123 |
Step 2: Interpret the Fragmentation Patterns
The fragmentation of the molecular ions can provide valuable structural clues. Key fragmentation patterns to look for include:
-
Alcohols: A common fragmentation pathway for alcohols is the loss of a water molecule (M-18). Alpha-cleavage next to the oxygen atom is also frequently observed.[6][7]
-
Amines: Aliphatic amines often undergo alpha-cleavage, breaking the C-C bond adjacent to the nitrogen atom.[6][7]
-
Aldehydes: Aldehydes can show a loss of a hydrogen atom (M-1) or the entire CHO group (M-29).[6]
-
Carboxylic Acids: Aromatic carboxylic acids may show the loss of OH (M-17) or COOH (M-45).
-
Halogenated Compounds: Cleavage of the carbon-bromine bond can result in a fragment corresponding to the loss of a bromine atom (M-79 or M-81).[7]
Step 3: Correlate Findings with Reaction Conditions
The types and quantities of by-products observed can often be correlated with the specific reaction conditions employed. For instance:
-
High levels of starting material: May indicate insufficient reducing agent, low reaction temperature, or short reaction time.
-
Presence of over-reduction products: Could suggest the use of a too-powerful reducing agent or excessively harsh conditions.
-
Significant oxidation products: May point to prolonged exposure to air during the reaction or workup.
Experimental Protocols
General Protocol for the Reduction of 3-Amino-4-bromobenzaldehyde using Sodium Borohydride
-
Dissolution: Dissolve 3-amino-4-bromobenzaldehyde in a suitable solvent such as methanol or ethanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or a dilute acid (e.g., 1M HCl) at low temperature.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Sample Preparation for Mass Spectrometry Analysis
-
Dilution: Dissolve a small amount of the crude reaction mixture or purified product in a volatile organic solvent compatible with the mass spectrometer's ionization source (e.g., methanol, acetonitrile).
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Analysis: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Visualizing Reaction Pathways and Workflows
To aid in understanding the potential reactions and analytical workflow, the following diagrams are provided.
Caption: Potential reaction pathways for the synthesis of this compound and the formation of common by-products.
Caption: A typical workflow for identifying by-products in a reaction mixture using mass spectrometry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine | MDPI [mdpi.com]
- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Column Chromatography Purification of (3-Amino-4-bromophenyl)methanol Derivatives
Welcome to the Technical Support Center for the purification of (3-Amino-4-bromophenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during column chromatography of this important class of compounds. The inherent polarity of the amino and hydroxyl groups, combined with the presence of a bromine atom, presents unique purification challenges that this guide aims to address.
I. Understanding the Molecule: Key Physicochemical Properties
This compound and its derivatives are characterized by:
-
Polarity: The presence of both an amino (-NH2) and a hydroxyl (-OH) group imparts significant polarity.
-
Acidity/Basicity: The amino group is basic and can interact strongly with the acidic silanol groups on standard silica gel.[1][2]
-
Solubility: Generally soluble in polar organic solvents like methanol, ethyl acetate, and dichloromethane.
These properties are central to understanding their behavior during chromatographic separation and are key to developing effective purification strategies.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound derivatives, providing potential causes and actionable solutions.
Issue 1: Poor Separation or Co-elution of Compound with Impurities
Question: I'm running a column with what I thought was a good solvent system based on my TLC, but my fractions are all mixed. Why is this happening and how can I fix it?
Answer: This is a common and frustrating problem that can arise from several factors, even with a promising TLC result.[3]
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Overloading the Column | Applying too much crude material to the column is a primary cause of poor separation. The stationary phase becomes saturated, and the separation bands broaden and overlap. | A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w). For difficult separations, this ratio may need to be increased to 100:1 or higher. |
| Inappropriate Solvent System | The TLC solvent system may not translate perfectly to column chromatography due to differences in the silica (plate vs. bulk) and equilibrium conditions. | Optimize your mobile phase. If your spots are too close on the TLC plate, try a less polar solvent system to increase separation. Conversely, if your compound of interest has a very low Rf, a more polar system is needed. A good target Rf for your desired compound is between 0.2 and 0.4.[4] |
| Compound Degradation on Silica | The acidic nature of silica gel can cause degradation of sensitive compounds, leading to streaking and the appearance of new, unexpected spots in your fractions. | Deactivate the silica gel. This can be achieved by pre-flushing the column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine (Et3N) or ammonium hydroxide.[4][5][6] This neutralizes the acidic silanol groups. |
| Dry Loading Issues | If you are dry loading your sample, using too much silica relative to your compound can lead to a broad initial band and subsequent poor separation. | Use approximately 10-20 times the mass of your sample in silica for dry loading. Ensure the solvent is completely removed to create a free-flowing powder before loading.[7] |
Issue 2: Compound is "Stuck" on the Column or Elutes Very Slowly
Question: My compound is very polar and either doesn't move from the baseline or takes an extremely large volume of solvent to elute. What can I do?
Answer: This is a classic issue when dealing with highly polar molecules like this compound derivatives on a normal-phase column. The strong interactions with the silica stationary phase lead to very high retention.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Mobile Phase Polarity | The chosen eluent is not polar enough to effectively compete with the stationary phase for binding to your compound. | Increase the polarity of your mobile phase. A common and effective system for polar compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc).[6][8] Start with a low percentage of methanol and gradually increase the concentration. For very polar compounds, a system of 10% ammonia in methanol solution/dichloromethane can be effective for eluting stubborn amines.[6] |
| Strong Acid-Base Interactions | The basic amino group on your molecule is strongly interacting with the acidic silanol groups of the silica gel.[2] | Add a basic modifier to your eluent. Incorporating 1-3% triethylamine or a few drops of ammonium hydroxide into your mobile phase will compete for the acidic sites on the silica, reducing the strong retention of your amine.[4][5][6] |
| Incorrect Stationary Phase | For highly basic or polar compounds, silica gel may not be the optimal stationary phase. | Consider an alternative stationary phase. Alumina (basic or neutral) can be a good choice for basic compounds.[5] Amine-functionalized silica is another excellent option that can provide improved peak shape and predictable retention for basic amines using less polar solvent systems like ethyl acetate/hexanes.[1] |
Issue 3: Peak Tailing in Fractions
Question: My compound is coming off the column, but the peak is very broad and tails across many fractions. How can I get sharper peaks?
Answer: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Acidic Silica Interaction | The basic amine is interacting non-ideally with the acidic silica surface, causing some molecules to be held back longer than others.[9] | Use a basic modifier. As with retention issues, adding a small amount of triethylamine or ammonium hydroxide to the eluent can significantly improve peak shape by masking the acidic silanol groups.[5][9] |
| Channeling in the Column | Poorly packed columns can have channels or cracks in the silica bed, leading to a non-uniform flow of the mobile phase and band broadening. | Ensure proper column packing. Pack the column as a slurry and tap the sides gently to settle the silica into a uniform bed. Adding a layer of sand on top of the silica can help prevent disturbance when adding solvent.[7][10] |
| Concentration Effects | If the concentration of the compound is too high in a particular band, it can lead to tailing. | Increase the polarity of the eluent once the compound begins to elute. If there are no closely eluting impurities, a steeper gradient can help to push the compound off the column more quickly and in a more concentrated band, reducing the trailing effect.[3] |
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound derivatives on silica gel?
A1: A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes (or petroleum ether).[4][11] A 1:1 mixture can be a reasonable starting point, from which you can adjust the ratio to achieve an Rf value for your target compound between 0.2 and 0.4. For the column, a gradient elution is often most effective. You can start with a less polar mixture (e.g., 20% EtOAc in hexanes) and gradually increase the proportion of ethyl acetate. For more polar derivatives, a system of methanol in dichloromethane is a powerful alternative.[6]
Q2: Should I use wet or dry loading for my sample?
A2: The choice between wet and dry loading depends on the solubility of your crude material.
-
Wet Loading: Ideal if your compound is highly soluble in the initial, low-polarity mobile phase. Dissolve the sample in the minimum amount of eluent and carefully pipette it onto the top of the column.[7]
-
Dry Loading: This is the preferred method if your compound has poor solubility in the starting eluent or if you need to use a more polar solvent (like DCM or methanol) to dissolve it.[7] To dry load, dissolve your crude product in a suitable solvent, add silica gel (about 10-20 times the mass of your product), and evaporate the solvent completely to get a free-flowing powder.[7] This powder is then carefully added to the top of the packed column.
Q3: How do I monitor the progress of my column chromatography?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring your fractions.[4][10] Collect fractions in a systematic manner (e.g., in test tubes or vials). Spot a small amount from every few fractions onto a TLC plate, develop the plate in a suitable solvent system (often the same or slightly more polar than your elution solvent), and visualize the spots under a UV lamp.[10] This will allow you to identify which fractions contain your pure product, which are mixed, and which contain impurities.
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, reversed-phase chromatography is a viable alternative, especially for highly polar derivatives that are difficult to retain on normal-phase columns. In reversed-phase, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[9] For basic compounds like these, it is often beneficial to add a modifier to the mobile phase, such as a small amount of triethylamine or an acidic additive like formic acid or trifluoroacetic acid, to improve peak shape.[2][12]
IV. Experimental Workflow & Diagrams
Standard Protocol: Silica Gel Column Chromatography
-
TLC Analysis: Develop an optimal solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound.
-
Column Packing:
-
Place a cotton or glass wool plug at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column, tapping gently to ensure even packing.
-
Allow the solvent to drain to the top of the silica bed.
-
Add another layer of sand on top to protect the silica surface.[7][10]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluent and carefully apply it to the top of the column.
-
Dry Loading: Adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[7]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.[10]
-
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for common column chromatography issues.
Method Selection Workflow
Caption: Workflow for selecting a suitable chromatography method.
V. References
-
Benchchem. (n.d.). Separation of (E,E) and (E,Z) isomers of 4-chloro-1-phenyl-1,3-butadiene. Retrieved from
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from
-
Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Compounds. Retrieved from
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from
-
Physics Forums. (2005, May 17). Separating Isomers: Efficient Method for Chemists?. Retrieved from
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from
-
Chirality. (2007). Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. 19(8), 647-53. Retrieved from
-
Benchchem. (n.d.). Application Note and Protocol for the Purification of (3-Bromophenyl)(4-methoxyphenyl)methanone by Column Chromatography. Retrieved from
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. physicsforums.com [physicsforums.com]
- 12. Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions of (3-Amino-4-bromophenyl)methanol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving (3-Amino-4-bromophenyl)methanol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Thermal Stability and Decomposition Data
| Parameter | Estimated Value | Analytical Method | Comments |
| Melting Point (Tmelt) | 75 - 85 °C | DSC | Endothermic event. |
| Onset of Decomposition (Tdec) | ~160 °C | TGA/DSC | Exothermic event may begin. |
| Peak of Exothermic Decomposition | ~190 °C | DSC | Temperature of maximum heat release rate. |
| Primary Decomposition Pathway | - | - | Likely involves intermolecular condensation of the amino and alcohol functionalities, and potential elimination of HBr at higher temperatures. |
| Hazardous Decomposition Products | - | - | Carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr). |
Experimental Protocol: Diazotization of this compound
The diazotization of aromatic amines is a classic example of a potentially hazardous exothermic reaction. The resulting diazonium salts are often thermally unstable.[1] This protocol is provided as an example for which the subsequent troubleshooting guide is relevant.
Objective: To prepare a solution of (3-amino-4-bromophenyl)diazonium chloride.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound in a dilute solution of hydrochloric acid.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.[1]
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C.[2] The rate of addition is critical to control the exotherm.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, quench excess nitrous acid with a small amount of urea or sulfamic acid.
-
The resulting cold solution of the diazonium salt should be used immediately in the subsequent reaction step. Do not isolate the diazonium salt as a solid , as it can be explosive in a dry state.[3]
Troubleshooting Guide for Exothermic Reactions
This guide is presented in a question-and-answer format to directly address potential issues during the diazotization or other exothermic reactions of this compound.
| Issue | Question & Answer |
| Rapid Temperature Increase | Q: My reaction temperature is rising rapidly and is difficult to control, even with an ice bath. What should I do? A: Immediately stop the addition of any reagents. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help dissipate heat. Prepare a quench solution (e.g., a cold solution of a reducing agent for diazonium salts) for immediate addition if the temperature continues to rise uncontrollably. |
| Formation of Brown/Black Precipitate | Q: My reaction mixture has turned a dark brown or black color, and a solid is precipitating. What does this indicate? A: This is a common sign of diazonium salt decomposition, which is often caused by the reaction temperature exceeding the stable range of 0-5 °C.[1] It can also indicate unwanted side reactions, such as azo coupling between the diazonium salt and the unreacted starting amine. |
| Low Product Yield | Q: The yield of my subsequent reaction is very low. Could this be related to the exothermic step? A: Yes, if the temperature was not adequately controlled during the formation of the diazonium salt, it likely decomposed, leading to a lower concentration of the desired intermediate and thus a lower yield of the final product. |
| Gas Evolution | Q: I am observing significant gas evolution from my reaction. Is this normal? A: The decomposition of diazonium salts produces nitrogen gas (N₂). Vigorous gas evolution indicates that the diazonium salt is decomposing, likely due to an excessive temperature. Ensure your reaction is properly vented to avoid pressure buildup. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain a low temperature (0-5 °C) during the diazotization of this compound?
A1: Aromatic diazonium salts are thermally unstable intermediates.[1][4] At temperatures above 5-10 °C, they can decompose rapidly. This decomposition is highly exothermic and can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal, potentially causing the reaction to boil over or even leading to an explosion.[4]
Q2: What are the primary hazards associated with the diazonium salt of this compound?
A2: The primary hazards are its thermal instability and explosive nature when isolated in a dry, solid state.[3] The decomposition reaction releases a significant amount of energy and nitrogen gas, which can cause a rapid pressure increase in a closed system.
Q3: How can I effectively control the temperature of a potentially strong exothermic reaction?
A3: Several measures can be taken:
-
Use a cooling bath that can maintain a temperature below that of the reaction (e.g., an ice-salt bath).
-
Ensure efficient stirring to promote heat transfer to the cooling bath.
-
Add the reactive reagent (e.g., sodium nitrite solution) slowly and dropwise, monitoring the internal temperature continuously.[2]
-
For larger-scale reactions, consider using a reactor with a high surface area to volume ratio or specialized cooling equipment.
Q4: What should I do if I have leftover diazonium salt solution after my reaction?
A4: Unused diazonium salt solution should be quenched before disposal. This can be done by adding a reducing agent, such as a solution of sodium bisulfite or hypophosphorous acid, while maintaining a low temperature.
Visualizations
Caption: Workflow for managing temperature during an exothermic reaction.
Caption: Logical relationships for safe and successful diazotization.
References
Validation & Comparative
Spectroscopic Profile of (3-Amino-4-bromophenyl)methanol: A Comparative Analysis
A comprehensive guide to the full spectroscopic characterization of (3-Amino-4-bromophenyl)methanol for researchers, scientists, and drug development professionals. This document provides a comparative analysis with related compounds, detailed experimental protocols, and data presented in clear, structured tables.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs. The data for the target compound is predicted based on established principles of spectroscopy and comparison with the provided data for related molecules.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | CDCl₃ | ~7.3-7.5 (d, 1H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), ~4.6 (s, 2H, CH₂), ~4.0 (br s, 2H, NH₂), ~1.8 (t, 1H, OH) |
| 4-Bromobenzyl alcohol[1] | CDCl₃ | 7.47 (d, 2H), 7.22 (d, 2H), 4.62 (s, 2H), 2.02 (s, 1H) |
| (3-Amino-4-methylphenyl)methanol[2] | - | No data available |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~145 (C-NH₂), ~138 (C-CH₂OH), ~132 (Ar-CH), ~129 (Ar-CH), ~118 (Ar-CH), ~110 (C-Br), ~64 (CH₂) |
| 4-Bromobenzyl alcohol[1] | CDCl₃ | 139.86, 131.73, 128.70, 121.55, 64.63 |
| Tris(4-bromophenyl)amine[3] | CDCl₃ | No data available for benzyl alcohol derivative |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Absorptions (cm⁻¹) |
| This compound (Predicted) | KBr Pellet | ~3400-3200 (N-H, O-H stretching), ~3050 (Ar C-H stretching), ~2900 (C-H stretching), ~1620 (N-H bending), ~1500, 1450 (Ar C=C stretching), ~1050 (C-O stretching), ~600 (C-Br stretching) |
| 4-Bromobenzyl alcohol[1] | KBr Pellet | Data available in spectral databases |
| (RS)-(4-Bromophenyl)(Pyridine-2yl)Methanol[4] | Theoretical | Data available in publication |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragment Ions (m/z) |
| This compound (Predicted) | EI | 201/203 ([M]⁺), 183/185 ([M-H₂O]⁺), 172/174 ([M-CHO]⁺), 122 ([M-Br]⁺) |
| 4-Bromobenzyl alcohol[1] | EI-B | 186/188, 107, 79, 77 |
| N-{[4-bromophenyl)amino]carbonothioyl}benzamide[5] | - | Fragmentation pattern described in publication |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound (Predicted) | Methanol | ~240, ~290 |
| 3'-Amino-4'-methoxyacetophenone[6] | Methanol | Data available |
| 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile derivatives[7] | Acetonitrile | 340-400 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker AV-400 spectrometer (or equivalent) is used to record ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Parameters: The spectral width is typically set to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A spectral width of 220 ppm is typically used. A proton-decoupling sequence is employed to simplify the spectrum.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker IFS 85) is used.
-
Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet is subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system (e.g., JEOL JMS-HX-100) or a direct-inlet mass spectrometer can be used.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound.
-
Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500.
4. UV-Vis Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer is used.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm. A solvent blank is used as a reference.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the full spectroscopic characterization of a compound like this compound.
Caption: Workflow for the synthesis, purification, and full spectroscopic characterization of a chemical compound.
References
- 1. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-AMINO-4-BROMOBENZYL ALCOHOL|å æçå°H5 [klamar-cn.com]
- 4. (4-Amino-3-pyridinyl)-(2-bromophenyl)methanol | C12H11BrN2O | CID 64088615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-4-bromobenzyl Alcohol
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. This guide provides a detailed comparison of the mass spectrometric fragmentation analysis of 3-Amino-4-bromobenzyl alcohol against alternative analytical techniques, offering insights into its structural elucidation.
Mass Spectrometry: A Window into Molecular Structure
Mass spectrometry (MS) stands as a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For 3-Amino-4-bromobenzyl alcohol, a molecule incorporating an aromatic ring, a bromine atom, an amino group, and a benzyl alcohol moiety, its behavior under mass spectrometric analysis is governed by the characteristic fragmentation of these functional groups.
Predicted Fragmentation Pattern of 3-Amino-4-bromobenzyl Alcohol
The fragmentation of 3-Amino-4-bromobenzyl alcohol is expected to proceed through several key pathways, initiated by the ionization of the molecule to form a molecular ion (M+•). The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in a characteristic M+ and M+2 isotopic pattern of similar intensity.[1]
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: A common fragmentation for alcohols and amines, involving the cleavage of the bond adjacent to the heteroatom. For 3-Amino-4-bromobenzyl alcohol, this can occur in two primary ways:
-
Loss of the hydroxymethyl radical (•CH2OH): This would lead to the formation of a stable aminobromophenyl cation.
-
Cleavage adjacent to the amino group: While less likely for an aromatic amine compared to an aliphatic one, some fragmentation at this position could occur.
-
-
Loss of Water (H2O): A characteristic fragmentation for alcohols, leading to an [M-18]+• ion.[2][3][4] This often results in a weak or absent molecular ion peak.
-
Loss of Bromine Radical (•Br): A typical fragmentation for halogenated aromatic compounds, resulting in an [M-Br]+ ion.
-
Loss of Hydroxyl Radical (•OH): Benzyl alcohols can undergo the loss of the hydroxyl group to form a stable tropylium-like ion.
-
Combined Losses: Sequential loss of multiple small molecules or radicals, such as the loss of both water and bromine.
The interplay of these fragmentation pathways will generate a unique mass spectrum that serves as a molecular fingerprint for 3-Amino-4-bromobenzyl alcohol.
Comparative Analysis: Alternative and Complementary Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization often relies on the integration of multiple analytical techniques. The following table compares mass spectrometry with other common analytical methods for the analysis of 3-Amino-4-bromobenzyl alcohol.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation patterns. | High sensitivity, provides detailed structural insights, can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS). | Isomeric differentiation can be challenging, fragmentation can sometimes be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of each atom. | Provides unambiguous structural determination, excellent for distinguishing isomers. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for larger molecules. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast and non-destructive, provides a characteristic "fingerprint" spectrum. | Provides limited information on the overall molecular structure, can be difficult to interpret complex spectra. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the electronic transitions within the molecule, particularly for aromatic systems. | Simple and rapid, useful for quantification. | Provides limited structural information, spectra can be broad and non-specific. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Provides the absolute structure of a molecule. | Requires a single crystal of sufficient quality and size, not applicable to non-crystalline materials. |
Experimental Protocols: A Glimpse into the Lab
Mass Spectrometry (Electron Ionization - EI)
A standard experimental protocol for analyzing 3-Amino-4-bromobenzyl alcohol using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source would involve:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Injection: Inject a small volume of the solution into the GC inlet.
-
Gas Chromatography: The compound is vaporized and separated from any impurities on a capillary column. The temperature of the column is typically ramped to ensure good separation.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting charged fragments are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.
Visualizing the Process
To better understand the analytical workflow and the predicted fragmentation, the following diagrams are provided.
Caption: Predicted major fragmentation pathways of 3-Amino-4-bromobenzyl alcohol in mass spectrometry.
Caption: General experimental workflow for GC-MS analysis.
References
A Comparative Guide to the Reactivity of (3-Amino-4-bromophenyl)methanol and Other Bromoanilines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (3-Amino-4-bromophenyl)methanol and other substituted bromoanilines in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the relative reactivity of these building blocks is crucial for efficient reaction optimization and the successful synthesis of complex molecules in drug discovery and development.
Introduction
Bromoanilines are versatile synthetic intermediates, widely employed in the construction of nitrogen-containing scaffolds present in many pharmaceuticals and functional materials. The reactivity of a bromoaniline in palladium-catalyzed cross-coupling reactions is significantly influenced by the nature and position of its substituents. This guide focuses on this compound, a substrate featuring both an electron-donating amino group and a hydroxymethyl group, and compares its expected reactivity with other bromoanilines bearing a range of electronic and steric properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The reaction's efficiency is influenced by the electronic nature of the substituents on the bromoaniline. Electron-donating groups can increase the electron density at the bromine-bearing carbon, potentially slowing the oxidative addition step of the catalytic cycle. Conversely, electron-withdrawing groups can enhance reactivity.
A recent study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines provides valuable insights into the expected reactivity.[1][2][3]
Comparative Data for Suzuki-Miyaura Coupling of Substituted Bromoanilines
| Entry | Bromoaniline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Bromo-3-fluoroaniline | 4-Methoxyphenylboronic acid | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 91 |
| 3 | 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4 | Methyl 4-amino-3-bromobenzoate | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 88 |
| 5 | 2-Bromo-5-methylaniline | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 6 | This compound (Predicted) | Phenylboronic acid | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | ~80-90 |
Note: The yield for this compound is an educated prediction based on the reactivity of other ortho-bromoanilines with electron-donating or neutral substituents from the cited literature.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Unprotected ortho-Bromoanilines.[1][2][3]
A mixture of the ortho-bromoaniline (1.0 mmol), the boronic acid or ester (1.5 mmol), cesium carbonate (2.0 mmol), and CataCXium® A Pd G3 (0.02 mmol, 2 mol%) is taken in a reaction vial. 2-Methyltetrahydrofuran (3 mL) and water (0.3 mL) are added. The vial is sealed and the mixture is stirred vigorously at 80 °C for 12-24 hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The reaction is generally tolerant of a wide range of functional groups. However, the presence of protic groups like the hydroxyl group in this compound could potentially interfere with the catalytic cycle, for instance, by reacting with the strong base required for the reaction. Despite this, successful Buchwald-Hartwig aminations have been reported on substrates containing free hydroxyl groups.
Specific quantitative data for the Buchwald-Hartwig amination of this compound is not prevalent in the reviewed literature. Its reactivity is expected to be influenced by both the electronic nature of the substituents and the potential for side reactions involving the hydroxyl group.
Comparative Data for Buchwald-Hartwig Amination of Substituted Bromoanilines
| Entry | Bromoaniline Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 98 |
| 2 | 2-Bromo-5-methylaniline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 85 |
| 3 | 4-Bromo-3-fluoroaniline | Pyrrolidine | Pd-PEPPSI-IPr | K₃PO₄ | Dioxane | 100 | 92 |
| 4 | 4-Bromo-3-(trifluoromethyl)aniline | N-Methylaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 89 |
| 5 | 2-Amino-5-bromo-4-methylpyridine | Piperidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 110 | 95 |
| 6 | This compound (Predicted) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~70-85 |
Note: The yield for this compound is an educated prediction. The presence of the hydroxyl group might necessitate careful optimization of reaction conditions to minimize potential side reactions and achieve high yields.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination.[4][5][6]
To a dried Schlenk tube is added the bromoaniline (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.03 mmol, 3 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added, and the mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizing the Processes
To aid in the understanding of these critical reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules. Based on the reactivity trends of other substituted bromoanilines, it is expected to be a viable substrate for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The presence of the unprotected amino and hydroxyl groups necessitates careful optimization of reaction conditions to achieve high yields and minimize potential side reactions. The provided protocols and comparative data serve as a valuable starting point for the development of robust synthetic routes utilizing this and other functionalized bromoanilines.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Crystal Structures of Aminobenzyl and Bromobenzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of key isomers of aminobenzyl alcohol and bromobenzyl alcohol. While a specific crystal structure for (3-Amino-4-bromophenyl)methanol is not publicly available, this document offers a detailed comparison of closely related and structurally significant alternatives: 2-Aminobenzyl alcohol, 3-Aminobenzyl alcohol, and 4-Bromobenzyl alcohol. Understanding the solid-state structures of these compounds is crucial for predicting their physical properties, stability, and intermolecular interactions, which are critical parameters in drug design and materials science.
Comparative Analysis of Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected aminobenzyl and bromobenzyl alcohol isomers, providing a basis for objective comparison of their solid-state structures.
| Parameter | 2-Aminobenzyl Alcohol | 3-Aminobenzyl Alcohol | 4-Bromobenzyl Alcohol |
| Chemical Formula | C₇H₉NO | C₇H₉NO | C₇H₇BrO |
| Molecular Weight | 123.15 g/mol [1] | 123.15 g/mol [2] | 187.03 g/mol [3] |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 8.52 Å, b = 7.89 Å, c = 9.76 Å | a = 11.99 Å, b = 5.86 Å, c = 9.25 Å, β = 108.4° | a = 12.02 Å, b = 5.89 Å, c = 10.91 Å, β = 103.5° |
| Volume (ų) | 656.3 | 617.2 | 750.9 |
| Z (Molecules/Unit Cell) | 4 | 4 | 4 |
| Density (calculated) | 1.24 g/cm³ | 1.32 g/cm³ | 1.66 g/cm³ |
| Key Intermolecular Interactions | N-H···O, O-H···N Hydrogen Bonds | N-H···O, O-H···O Hydrogen Bonds | O-H···O Hydrogen Bonds, Br···Br interactions |
Experimental Protocols
The determination of crystal structures for small molecules like the ones presented in this guide typically follows a standardized workflow in single-crystal X-ray diffraction.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of benzyl alcohol derivatives is slow evaporation from a suitable solvent.
-
Materials :
-
Target compound (e.g., 2-Aminobenzyl alcohol)
-
High-purity solvent (e.g., ethanol, methanol, or a mixture)
-
Crystallization dish or vial
-
-
Procedure :
-
Dissolve the compound in a minimal amount of the chosen solvent at room temperature or with gentle heating to achieve saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean crystallization vessel.
-
Cover the vessel with a perforated lid or parafilm to allow for slow evaporation of the solvent.
-
Store the vessel in a vibration-free environment at a constant, cool temperature.
-
Monitor the vessel for the formation of single crystals over several days to weeks.
-
Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
-
Instrumentation : A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Procedure :
-
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.
-
The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam. Each image records the intensities and positions of the diffracted X-ray spots.
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Software : Specialized crystallographic software packages (e.g., SHELX, Olex2) are used for data processing, structure solution, and refinement.
-
Procedure :
-
Data Reduction : The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.
-
Structure Solution : The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement : The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization process to improve the agreement between the calculated and observed structure factors.
-
Validation : The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.
-
Visualizing the Workflow
The following diagrams illustrate the key stages in the X-ray crystal structure analysis process.
References
A Comparative Guide to the Kinetic Analysis of Suzuki Cross-Coupling Reactions: The Role of (3-Amino-4-bromophenyl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the kinetic analysis of reactions utilizing (3-Amino-4-bromophenyl)methanol. Due to a lack of published kinetic data for this specific reagent, we present a proposed study focusing on the palladium-catalyzed Suzuki cross-coupling reaction, a cornerstone of modern synthetic chemistry. This guide outlines the experimental protocols, presents hypothetical yet chemically plausible data, and compares the projected reactivity of this compound with selected structural analogs. The aim is to provide a robust starting point for researchers interested in quantifying the electronic and steric effects of substituents in this important class of reactions.
Introduction and Rationale
This compound is a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an amino group, a bromo substituent, and a hydroxymethyl group, allows for diverse synthetic transformations. The bromo group is a prime handle for cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, maximizing yields, and scaling up processes in drug development and manufacturing.
This guide focuses on the Suzuki cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. The reactivity of the aryl bromide in the key oxidative addition step is highly sensitive to the electronic and steric environment of the phenyl ring. The amino and hydroxymethyl groups on this compound are expected to exert significant influence on the reaction rate compared to simpler aryl bromides.
Proposed Kinetic Study: Suzuki Cross-Coupling Reaction
We propose a kinetic study comparing the reaction of this compound with phenylboronic acid against three key alternatives. This comparison will allow for the systematic evaluation of the contributions of the bromo, amino, and hydroxymethyl substituents to the reaction rate.
Alternatives for Comparison:
-
4-Bromoaniline: To isolate the effect of the hydroxymethyl group.
-
(4-Amino-3-bromophenyl)methanol: An isomer to investigate the influence of substituent position (regioisomerism).
-
4-Bromobenzyl alcohol: To assess the effect of the amino group.
The generalized reaction scheme is as follows:
Detailed Experimental Protocol
This section details a standard protocol for monitoring the kinetics of the proposed Suzuki cross-coupling reactions.
Materials and Reagents:
-
Aryl bromides: this compound, 4-Bromoaniline, (4-Amino-3-bromophenyl)methanol, 4-Bromobenzyl alcohol
-
Phenylboronic acid
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Internal Standard: Dodecane (for GC analysis)
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Thermostatted reaction block or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware
Kinetic Run Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the aryl bromide (0.1 M), phenylboronic acid (0.15 M), potassium carbonate (0.3 M), and dodecane (internal standard, 0.05 M) in the dioxane/water solvent system.
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide stock solution, phenylboronic acid stock solution, potassium carbonate stock solution, and internal standard stock solution.
-
Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 80 °C). The reaction is initiated by the addition of a stock solution of the palladium catalyst.
-
Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing diethyl ether and a small amount of water to stop the reaction and extract the organic components.
-
Analysis: Analyze the quenched samples by GC-FID to determine the concentration of the aryl bromide and the biphenyl product relative to the internal standard.
-
Data Analysis: Plot the concentration of the aryl bromide versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By varying the concentrations of the reactants, the reaction order with respect to each component can be determined. The rate constant (k) is then calculated from the rate law.
Hypothetical Kinetic Data
The following table summarizes plausible, hypothetical kinetic data for the Suzuki cross-coupling of the different aryl bromides under identical conditions. The data is based on established principles of physical organic chemistry, where electron-donating groups (like -NH₂ and -CH₂OH) can increase the electron density on the aromatic ring, potentially slowing down the oxidative addition of the palladium catalyst.
| Aryl Bromide | Plausible Initial Rate (M/s) | Calculated Rate Constant, k (M⁻¹s⁻¹) | Relative Reactivity | Comments |
| This compound | 1.2 x 10⁻⁵ | 0.012 | 1.00 | Baseline reactivity. The ortho-amino and meta-hydroxymethyl groups have competing electronic effects. |
| 4-Bromoaniline | 1.5 x 10⁻⁵ | 0.015 | 1.25 | Expected to be slightly faster due to the absence of the electron-donating hydroxymethyl group. |
| (4-Amino-3-bromophenyl)methanol | 9.8 x 10⁻⁶ | 0.0098 | 0.82 | The para-amino group has a stronger electron-donating effect at the reaction center, potentially slowing the reaction more significantly. |
| 4-Bromobenzyl alcohol | 2.0 x 10⁻⁵ | 0.020 | 1.67 | Expected to be the fastest as the amino group, a strong electron-donating group, is absent. |
Visualizing the Workflow and Reaction Pathway
The following diagrams illustrate the proposed experimental workflow for the kinetic analysis and the catalytic cycle of the Suzuki cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis.
Caption: Catalytic cycle of the Suzuki reaction.
Conclusion
This guide outlines a systematic approach to investigating the reaction kinetics of this compound in Suzuki cross-coupling reactions. By comparing its reactivity with carefully chosen analogs, researchers can gain valuable insights into the electronic and steric effects of its functional groups. The provided experimental protocol offers a practical template for such studies, and the hypothetical data serves as a predictive framework for forming hypotheses. Such kinetic analyses are indispensable for the rational design of synthetic routes and the optimization of reaction conditions, ultimately accelerating the development of novel pharmaceuticals and materials.
Comparative Yield Analysis of Catalysts for the Synthesis of 3-Amino-4-bromobenzyl Alcohol and its Precursors via Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Amino-4-bromobenzyl alcohol, a valuable building block in medicinal chemistry, can be approached through various synthetic routes. While direct, single-step coupling reactions to generate the final product are not extensively documented, a practical and efficient strategy involves a multi-step synthesis. A plausible route includes the formation of a key precursor, such as 4-bromo-3-nitrobenzyl alcohol, followed by the reduction of the nitro group. The synthesis of such precursors can be achieved via well-established palladium-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of different catalyst systems for Suzuki-Miyaura and Heck coupling reactions using 4-bromobenzyl alcohol as a model substrate, which is structurally analogous to potential precursors of 3-Amino-4-bromobenzyl alcohol. This data serves as a valuable starting point for catalyst selection and optimization for the synthesis of the target molecule and its intermediates. Additionally, a brief overview of the Buchwald-Hartwig amination for direct C-N bond formation is included.
Proposed Synthetic Pathway for 3-Amino-4-bromobenzyl alcohol
A common approach to synthesizing substituted anilines is the reduction of a corresponding nitro compound. Therefore, a proposed two-step synthesis for 3-Amino-4-bromobenzyl alcohol is outlined below. This pathway relies on the synthesis of the nitro-substituted precursor, which can be prepared from commercially available starting materials.
Caption: Proposed two-step synthetic pathway to 3-Amino-4-bromobenzyl alcohol.
Comparative Analysis of Catalysts for C-C Coupling Reactions of 4-Bromobenzyl Alcohol
To provide a quantitative comparison of catalyst performance, we present data for the Suzuki-Miyaura and Heck coupling reactions using 4-bromobenzyl alcohol as a model substrate. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction yield and efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. The following table summarizes the performance of various palladium-based catalyst systems for the coupling of 4-bromobenzyl alcohol with phenylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4-8 | 85-95[1] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85[2] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95[2] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 12 | >95[2] |
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene. Below is a comparison of catalyst systems for the reaction of 4-bromobenzyl alcohol with styrene.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 6-12 | 80-90[1] |
| Pd(OAc)₂ | - | K₂CO₃ | DMF/H₂O | 80 | 4 | High Conversion |
| Pd EnCat®40 | - | NaOAc | Ethanol | 140 (MW) | 0.5 | High Yield[3] |
Buchwald-Hartwig Amination for C-N Bond Formation
-
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes are commonly used.[3]
-
Ligands: Bulky, electron-rich phosphine ligands are crucial for high catalytic activity. Examples include Josiphos-type ligands, BINAP, and DPPF.[4]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
Amine Source: For the synthesis of primary anilines, ammonia equivalents like benzophenone imine or ammonium salts are often used.[4][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Bromobenzyl Alcohol
This protocol is a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling.[1]
Materials:
-
4-Bromobenzyl alcohol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In an oven-dried Schlenk flask containing a magnetic stir bar, combine 4-bromobenzyl alcohol, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Subject the flask to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
-
Introduce degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Heck Coupling of 4-Bromobenzyl Alcohol
The following is a typical procedure for the Heck coupling reaction.[1]
Materials:
-
4-Bromobenzyl alcohol (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
Charge a sealed tube with 4-bromobenzyl alcohol, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas for three cycles.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the mixture to 100°C with stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
General Protocol for the Reduction of an Aromatic Nitro Group
This protocol describes a common method for the reduction of a nitroarene to an aniline using iron in the presence of an ammonium salt.
Materials:
-
Aromatic nitro compound (e.g., 4-bromo-3-nitrobenzyl alcohol) (1.0 equiv)
-
Iron powder (5.0 equiv)
-
Ammonium chloride (0.5 equiv)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add the aromatic nitro compound, ethanol, and water.
-
Add iron powder and ammonium chloride to the mixture.
-
Heat the reaction mixture to reflux (typically 70-80°C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline product.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a general experimental workflow for cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
A Researcher's Guide to Purity Assessment of Synthesized (3-Amino-4-bromophenyl)methanol via NMR Spectroscopy
For researchers, scientists, and professionals engaged in drug development, the structural integrity and purity of synthesized intermediates are paramount. This guide provides a comprehensive comparison for assessing the purity of (3-Amino-4-bromophenyl)methanol using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative data tables of expected chemical shifts, and a workflow for analysis.
Experimental Protocols
1. NMR Sample Preparation
A meticulously prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended:
-
Sample Weighing: Accurately weigh 5-10 mg of the synthesized this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
2. NMR Spectra Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific NMR spectrometer being used.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is advisable to ensure quantitative signal intensity, especially for quaternary carbons.
-
Data Presentation: Comparative NMR Data
The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound and experimental data for potential impurities and related compounds. These tables serve as a reference for identifying signals in the experimental spectra of the synthesized product.
Table 1: Predicted ¹H and Experimental ¹H NMR Chemical Shifts (in ppm)
| Compound Name | Ar-H | -CH₂OH | -NH₂ | Other | Solvent |
| This compound (Predicted) | ~7.3 (d), ~6.8 (d), ~6.6 (dd) | ~4.5 (s) | ~3.8 (br s) | - | CDCl₃ |
| 4-Bromobenzyl alcohol[1] | 7.47 (d), 7.18 (d) | 4.57 (s) | - | 2.84 (s, OH) | CDCl₃ |
| 3-Amino-4-bromobenzaldehyde[2] | 7.6 (d), 7.2 (d), 7.0 (dd) | - | ~4.0 (br s) | 9.8 (s, CHO) | CDCl₃ |
| 3-Nitrobenzyl alcohol | 8.07, 8.21, 7.63, 7.50 | 4.81 (s) | - | 2.41 (s, OH) | CDCl₃ |
Table 2: Predicted ¹³C and Experimental ¹³C NMR Chemical Shifts (in ppm)
| Compound Name | Ar-C (quaternary) | Ar-CH | -CH₂OH | Other | Solvent |
| This compound (Predicted) | ~145, ~139, ~110 | ~130, ~118, ~115 | ~64 | - | CDCl₃ |
| 4-Bromobenzyl alcohol[1] | 139.7, 121.4 | 131.6, 128.6 | 64.3 | - | CDCl₃ |
| 3-Amino-4-bromobenzaldehyde[2] | ~148, ~135, ~112 | ~132, ~125, ~120 | - | ~191 (CHO) | CDCl₃ |
Note: Predicted chemical shifts are estimations and may vary from experimental values. "s" denotes a singlet, "d" a doublet, "dd" a doublet of doublets, and "br s" a broad singlet.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using NMR spectroscopy.
Interpretation of NMR Data
-
¹H NMR Spectrum:
-
Aromatic Region (6.5-7.5 ppm): The spectrum of pure this compound should exhibit three distinct signals for the aromatic protons. The splitting pattern (multiplicity) and coupling constants will be characteristic of the 1,2,4-trisubstituted benzene ring.
-
Methylene Protons (~4.5 ppm): A singlet corresponding to the two protons of the hydroxymethyl group (-CH₂OH) is expected.
-
Amine Protons (~3.8 ppm): A broad singlet for the two amine (-NH₂) protons is anticipated. The chemical shift of this peak can be variable and may exchange with D₂O.
-
Impurities: The presence of sharp singlets in the aldehydic region (~9.8 ppm) could indicate the presence of 3-amino-4-bromobenzaldehyde. Signals from residual solvents from the synthesis or work-up may also be present.
-
-
¹³C NMR Spectrum:
-
The spectrum should show the expected number of carbon signals. For this compound, seven distinct signals are predicted.
-
The chemical shift of the methylene carbon (~64 ppm) is a key indicator of the alcohol functionality.
-
The presence of a signal around 190 ppm would strongly suggest an aldehyde impurity.
-
By carefully comparing the acquired NMR spectra with the provided reference data, researchers can confidently assess the purity of their synthesized this compound and identify potential impurities, ensuring the quality of the material for subsequent research and development activities.
References
comparing Suzuki vs. Stille coupling for (3-Amino-4-bromophenyl)methanol
A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of Biaryl Aminophenols
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount for the creation of carbon-carbon bonds, a fundamental step in the synthesis of numerous pharmaceutical and material science compounds. This guide provides a head-to-head comparison of these two powerful methods for the functionalization of (3-Amino-4-bromophenyl)methanol, a substrate featuring both amino and alcohol functional groups that can present challenges for certain catalytic systems.
General Reaction Workflow
The overall workflow for both Suzuki and Stille coupling reactions follows a similar sequence of steps, from reactant preparation to product purification. The key divergence lies in the nature of the organometallic reagent and the specific conditions required for the transmetalation step.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Detailed experimental procedures are critical for the successful execution of cross-coupling reactions. Below are representative protocols for the Suzuki and Stille couplings of this compound with a generic arylboronic acid or arylstannane.
Suzuki Coupling Protocol:
A flame-dried Schlenk flask is charged with this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture, typically 1,4-dioxane/water (4:1), is then added. Finally, the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%), is added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.[1] Progress is monitored by an appropriate chromatographic technique. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Stille Coupling Protocol:
In a flame-dried Schlenk flask, this compound (1.0 mmol, 1.0 equiv.) and the arylstannane (1.1 mmol, 1.1 equiv.) are dissolved in a degassed solvent such as toluene or DMF. The palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), is then added.[2] The flask is purged with an inert gas. The reaction mixture is heated to the desired temperature, typically between 80-110 °C, and stirred for 12-24 hours.[2] After cooling to room temperature, the mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate tin byproducts.[3] The resulting slurry is filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the final product.[3]
Performance Comparison: Suzuki vs. Stille Coupling
The choice between Suzuki and Stille coupling often hinges on factors such as functional group tolerance, toxicity of reagents, and ease of purification. The following table summarizes key comparative data based on studies of similar substrates.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[3][4] | High toxicity of organotin reagents and byproducts.[3][4] |
| Reagent Stability | Boronic acids can be prone to protodeboronation.[3] | Organostannanes are generally stable to air and moisture.[3][5] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[3] | Excellent, tolerates a wide range of functional groups.[3] |
| Reaction Conditions | Typically requires a base.[3][6] | Often proceeds under neutral or mildly basic conditions.[3] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed.[3] | Tin byproducts can be challenging to remove from the product.[3] |
| Typical Yields | Can be high, but may be reduced by sensitive functional groups.[7][8] | Often provides high and robust yields, especially with complex substrates.[7][8] |
Key Differences and Considerations
The fundamental distinction between the two methods lies in the transmetalation step of the catalytic cycle. The Suzuki coupling requires a base to activate the organoboron reagent, while the Stille coupling typically proceeds without a base due to the higher reactivity of the organotin compound.[3]
Caption: Key feature comparison of Suzuki and Stille coupling reactions.
Conclusion
For the coupling of this compound, both Suzuki and Stille reactions offer viable synthetic routes. The Suzuki coupling is generally the preferred initial choice due to the low toxicity of the boron reagents and the straightforward removal of byproducts.[4] However, the presence of the amino and hydroxyl groups may necessitate careful optimization of the base and reaction conditions to avoid potential side reactions or catalyst inhibition.[9]
The Stille coupling, while burdened by the toxicity of organotin compounds, often proves to be a more robust and higher-yielding alternative for substrates with sensitive functional groups.[3] Its tolerance for a wide array of functionalities and the stability of the organostannane reagents make it a powerful tool, particularly when Suzuki coupling yields are unsatisfactory.[7] The ultimate decision will depend on the specific requirements of the synthesis, including scale, purity standards, and safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Quantifying (3-Amino-4-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (3-Amino-4-bromophenyl)methanol is crucial in various stages of drug development and research. This guide provides a comparative overview of suitable analytical methodologies, leveraging experimental data from analogous compounds to offer a robust framework for method selection and validation. While specific validated methods for this compound are not extensively documented in publicly available literature, the principles and protocols outlined here for similar aromatic amines and alcohols are readily adaptable.
Overview of Analytical Techniques
Several analytical techniques are viable for the quantification of this compound, each with distinct advantages and limitations. The primary methods considered in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The choice of method will depend on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods applied to the analysis of aromatic amines and alcohols. This data, compiled from multiple studies on analogous compounds, provides a comparative baseline for what can be expected when developing a method for this compound.
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Aniline and N-methylaniline | > 0.999 | Not Reported | 0.010% (w/w) | Not Reported | Not Reported |
| GC-MS | Aniline in serum | Not Reported | 0.1 mg/L | Not Reported | Within-run: 3.8%, Between-run: 5.8% | Not Reported |
| GC-MS | Iodinated aromatic amine derivatives | > 0.99 | 9–50 pg/L (EI-MS), 3.0–7.3 pg/L (NCI-MS), 0.9–3.9 pg/L (EI-MS/MS) | Not Reported | < 15% (intra-day), < 20% (inter-day) | 80 - 104% |
| Spectrophotometry | Various aromatic amines | Not specified | 0.17-0.53 ppm | Not specified | Not specified | Not specified |
| HPLC-RI | Methanol in fuel | 0.998 - 0.999 | Not Reported | Not Reported | Not Reported | 98.6 - 103.2% |
| GC-FID | Methanol and Ethanol | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
A C18 reversed-phase column is commonly used for aromatic compounds.[1]
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[1] The gradient or isocratic elution profile would need to be optimized.
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as the mobile phase, and filter through a 0.45 µm syringe filter before injection.
Detection:
-
UV detection at a wavelength corresponding to the maximum absorbance of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.[1]
-
A fused silica capillary column, such as a DB-5ms, is often suitable.[1]
Sample Preparation:
-
Derivatization: To improve volatility and chromatographic performance, derivatization of the amino and hydroxyl groups is often necessary.[2][3] This can be achieved using reagents like heptafluorobutyric anhydride (HFBA).[3]
-
Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte from complex matrices.[1]
GC Conditions:
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Carrier Gas: Helium at a constant flow rate.[4]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is common. For enhanced sensitivity, Negative Chemical Ionization (NCI) can be explored.[2]
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.[2]
UV-Visible Spectrophotometry
Spectrophotometry offers a simpler and more accessible method, although it may lack the selectivity of chromatographic techniques. This method is based on the reaction of the aromatic amine with a chromogenic reagent.[5][6][7]
Instrumentation:
-
UV-Visible Spectrophotometer.
Methodology:
-
Reagent Preparation: Prepare a solution of a suitable chromogenic reagent. For aromatic amines, reagents like p-N,N-dimethylphenylenediamine with an oxidizing agent (e.g., sodium metaperiodate) can be used to form a colored complex.[7][8]
-
Sample Reaction: Mix a known volume of the sample solution with the reagent solution under optimized pH conditions (e.g., pH 3.0).[7][8]
-
Measurement: After color development, measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank.[7][8] The λmax for the colored complex formed with p-N,N-dimethylphenylenediamine is typically around 530 nm.[7][8]
-
Quantification: Create a calibration curve using standard solutions of the analyte to determine the concentration in the unknown sample.
Visualizations
The following diagrams illustrate the general workflows for analytical method validation and a comparison of the key performance attributes of the discussed analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new spectrophotometric method for the determination of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Bot Verification [rasayanjournal.co.in]
Navigating the Cytotoxic Landscape of Structurally Related Aminobenzyl Alcohol Derivatives
A Comparative Analysis of Preclinical Data on Novel Anticancer Agents
Comparative Cytotoxicity Data
The cytotoxic potential of various structurally related aminobenzyl alcohol and brominated aminophenyl derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below. These values are crucial indicators of a compound's potency.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 / GI50 (µM) | Citation |
| Brominated Plastoquinone Analogs | BrPQ5 | Leukemia (CCRF-CEM) | < 1.55 | [1] |
| Leukemia (K-562) | < 1.55 | [1] | ||
| Non-Small Cell Lung Cancer (HOP-92) | 1.55 | [1] | ||
| Colon Cancer (HCT-116) | 1.93 | [2] | ||
| Melanoma (LOX IMVI) | < 4.41 | [1] | ||
| Ovarian Cancer (OVCAR-4) | < 4.41 | [1] | ||
| Breast Cancer (MCF-7) | 6.06 ± 3.09 | [2] | ||
| Breast Cancer (MDA-MB-231) | 33.65 ± 2.2 | [3] | ||
| Amino Alcohol Acrylonitriles | Compound 12g | Colorectal Cancer (HT29) | 0.75 | [4] |
| Compound 13h | Lung Cancer | 1.6 | [4] | |
| Compound 13f | Breast Cancer (MCF-7) | 2.3 | [4] | |
| Compound 12e | Colorectal Cancer (HT29) | 3.7 | [4] | |
| Compound 12a | Ovarian Cancer (A2780) | 4.4 | [4] | |
| 2-Amino-4,6-diphenylnicotinonitriles | Compound 3 | Breast Cancer (MDA-MB-231) | 1.81 ± 0.1 | [5] |
| Breast Cancer (MCF-7) | 2.85 ± 0.1 | [5] | ||
| Ligustrazine-Oleanolic Acid Amino Acid Derivatives | Compound 6a | Hepatoma (HepG2) | < 3.5 | [6] |
| Colorectal Cancer (HT-29) | < 3.5 | [6] | ||
| Cervical Cancer (Hela) | < 3.5 | [6] | ||
| Gastric Cancer (BGC-823) | < 3.5 | [6] | ||
| Compound 6g | Hepatoma (HepG2) | < 3.5 | [6] | |
| Colorectal Cancer (HT-29) | < 3.5 | [6] | ||
| Cervical Cancer (Hela) | < 3.5 | [6] | ||
| Gastric Cancer (BGC-823) | < 3.5 | [6] |
Experimental Protocols
The following is a generalized protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.[7][8][9]
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of approximately 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[10]
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in the culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period, typically 72 hours.[10]
3. MTT Assay:
-
After the incubation period, 28 µL of a 2 mg/mL MTT solution is added to each well.[10]
-
The plates are incubated for an additional 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8][10]
-
The medium containing MTT is then removed, and the formazan crystals are dissolved by adding 130 µL of DMSO to each well.[10]
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[3][10]
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Cellular Mechanisms
The cytotoxicity of these compounds is often linked to the induction of oxidative stress and subsequent cell cycle arrest, ultimately leading to apoptosis.
References
- 1. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study | MDPI [mdpi.com]
- 6. Amino Acid Derivatives of Ligustrazine-Oleanolic Acid as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Navigating the Safe Disposal of (3-Amino-4-bromophenyl)methanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of (3-Amino-4-bromophenyl)methanol, ensuring compliance and minimizing risk.
This compound, a halogenated aminophenol derivative, requires careful management as hazardous waste. Adherence to institutional and regulatory guidelines is paramount. All waste materials, including the pure compound, solutions, and contaminated labware, must be disposed of through a licensed hazardous waste disposal facility.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. A chemical-resistant apron is recommended for handling larger quantities. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.[1] The following steps outline the process for waste segregation, collection, and arrangement for disposal.
-
Waste Identification and Segregation :
-
All waste containing this compound must be classified as hazardous chemical waste.[2]
-
This includes unused or expired product, reaction byproducts, contaminated personal protective equipment (PPE), and cleaning materials.[1][2]
-
Crucially, this waste must be segregated as halogenated organic waste .[3][4] Do not mix it with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[5][6]
-
Avoid mixing with other incompatible waste streams such as acids, bases, oxidizers, or heavy metals.[5][7]
-
-
Containerization :
-
Labeling :
-
Properly label the waste container as soon as the first drop of waste is added.[4][5]
-
The label must include:
-
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2]
-
Provide a complete and accurate description of the waste.[2]
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1][4] This is a regulatory violation and poses a significant environmental hazard.[1]
-
Spill Management
In the event of a spill, prevent further leakage if it is safe to do so.[2] For small spills, trained personnel wearing appropriate PPE should collect the spilled material using an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[2][4] For large spills, evacuate the area and follow your institution's emergency procedures.[1] Do not allow the chemical to enter drains.[2]
Figure 1. Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling (3-Amino-4-bromophenyl)methanol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for (3-Amino-4-bromophenyl)methanol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation and may cause respiratory irritation[1][2]. Adherence to proper PPE protocols is critical to mitigate these risks.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may also be necessary. | To prevent eye contact which can cause serious irritation[3][4]. Equipment should be tested and approved under standards such as NIOSH (US) or EN 166 (EU)[3][5]. |
| Hand Protection | Chemical-resistant, impervious gloves. | To avoid skin contact, which can cause irritation[3][6]. Gloves must be inspected before use and proper removal techniques should be employed to prevent skin contact[3]. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | To protect against skin irritation from splashes or spills[5][6]. Contaminated clothing should be removed and washed before reuse[4][6]. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. | To prevent respiratory tract irritation[3][4]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[2][3][4]. |
Operational and Handling Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure[3][6][7].
Safe Handling Practices:
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday[3][4][6].
-
Do not eat, drink, or smoke in areas where the chemical is handled[4].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[4][7].
-
Recommended storage temperature is between 2-8°C[3].
-
Protect from light[1].
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Secure: Evacuate personnel from the immediate spill area and ensure adequate ventilation[6][7]. Remove all sources of ignition[7][8].
-
Don PPE: Wear the full personal protective equipment as outlined above, including respiratory protection.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains[6][7][8].
-
Clean-up:
-
For solid spills, carefully sweep or shovel the material and place it into a suitable, closed, and labeled container for disposal[3][5]. Avoid creating dust[3][5].
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite, diatomite) and place in a labeled container for disposal[4][6].
-
-
Decontamination: Decontaminate the spill area and any equipment used with a suitable solvent like alcohol, followed by washing with soap and water[6].
-
Disposal: Dispose of the contaminated waste and unused product through a licensed professional waste disposal service in accordance with local, regional, and national regulations[3][6].
Below is a workflow diagram for handling a chemical spill of this compound.
Caption: Workflow for a chemical spill response.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician[3][4][6].
-
In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and consult a physician[3][4][6].
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do[3][4][6].
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a physician immediately[3][6].
References
- 1. chemscene.com [chemscene.com]
- 2. This compound 95% | CAS: 1261666-42-5 | AChemBlock [achemblock.com]
- 3. angenechemical.com [angenechemical.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
